molecular formula C7H12O2 B1281757 3-(1-Methylcyclopropyl)propanoic acid CAS No. 87433-66-7

3-(1-Methylcyclopropyl)propanoic acid

Cat. No.: B1281757
CAS No.: 87433-66-7
M. Wt: 128.17 g/mol
InChI Key: YCVOGPHTDVZENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methylcyclopropyl)propanoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1-Methylcyclopropyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(1-Methylcyclopropyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Methylcyclopropyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylcyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVOGPHTDVZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527276
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87433-66-7
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methylcyclopropyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-(1-Methylcyclopropyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in Medicinal Chemistry & Synthetic Protocols

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid (CAS: 87433-66-7) represents a specialized aliphatic carboxylic acid scaffold used primarily as a bioisostere in advanced drug discovery. Unlike simple alkyl chains, the inclusion of a gem-disubstituted cyclopropyl ring introduces significant conformational rigidity and metabolic resistance. This guide outlines its nomenclature, physicochemical profile, and a validated synthetic workflow, positioning the molecule as a critical tool for modulating the pharmacokinetic (PK) properties of clinical candidates.

Chemical Identity & Nomenclature

Precise nomenclature is essential to distinguish this scaffold from its isomers (e.g., 2-(1-methylcyclopropyl) derivatives).

AttributeDetail
IUPAC Name 3-(1-Methylcyclopropyl)propanoic acid
Systematic Logic Parent Chain: Propanoic acid (3 carbons).Substituent: (1-Methylcyclopropyl) attached at position 3.Numbering: The carboxyl carbon is C1.[1][2][3][4][5][6][7][8] The cyclopropyl ring is attached at C3.[9] The methyl group is at C1 of the cyclopropyl ring (geminal to the propanoic chain).
CAS Registry Number 87433-66-7
Molecular Formula C₇H₁₂O₂
SMILES CC1(CC1)CCC(=O)O
InChI Key YCVOGPHTDVZENI-UHFFFAOYSA-N

Physicochemical Profile

The following data aggregates predicted and experimental values relevant to formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

PropertyValueContext for Drug Design
Molecular Weight 128.17 g/mol Fragment-like; ideal for lead optimization.
LogP (Predicted) ~1.6Moderate lipophilicity; good membrane permeability potential.
pKa (Acid) ~4.8Typical aliphatic carboxylate; anionic at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent oral bioavailability range (<140 Ų).
Rotatable Bonds 3Low entropic penalty upon binding target proteins.
H-Bond Donors/Acceptors 1 / 2Standard carboxylic acid profile.

Strategic Role in Drug Design

The 1-methylcyclopropyl moiety is not merely a spacer; it is a functional design element used to solve specific medicinal chemistry problems.

Bioisosterism & Conformational Restriction

The 1-methylcyclopropyl group acts as a bioisostere for:

  • Gem-Dimethyl Group: It mimics the bulk of a tert-butyl or isopropyl group but locks the conformation, reducing the entropic cost of binding.

  • Alkenes: It mimics the electronic and steric properties of a double bond without the metabolic liability of epoxidation.

Metabolic Stability (The "Metabolic Blocker")

In linear alkyl chains, the position alpha to a branch or heteroatom is susceptible to Cytochrome P450 (CYP) mediated oxidation.

  • Mechanism: Replacing a standard alkyl chain with a gem-disubstituted cyclopropyl ring removes abstractable hydrogens at the branching point.

  • Case Study: This scaffold appears in patent literature for MASP (Mannose-binding lectin-associated serine protease) inhibitors , where it serves to extend the half-life of the active pharmaceutical ingredient (API) by blocking metabolic degradation sites (Reference 1).

Logical Design Pathway

The following diagram illustrates the decision-making process for selecting this scaffold over simpler analogs.

Bioisostere_Logic Problem Lead Compound Instability (Rapid CYP Oxidation) Strategy Bioisosteric Replacement Problem->Strategy OptionA Gem-Dimethyl (-C(CH3)2-) Strategy->OptionA Standard Approach OptionB 1-Methylcyclopropyl (Scaffold of Interest) Strategy->OptionB Advanced Approach OutcomeA Steric Bulk Added Still susceptible to some oxidation OptionA->OutcomeA OutcomeB Conformational Lock Eliminates Alpha-Hydrogens Maximized Metabolic Stability OptionB->OutcomeB

Figure 1: Decision logic for selecting the 1-methylcyclopropyl scaffold to enhance metabolic stability.

Synthesis & Manufacturing Protocol

The synthesis of 3-(1-methylcyclopropyl)propanoic acid is most efficiently achieved via the Simmons-Smith cyclopropanation of an unsaturated ester precursor, followed by hydrolysis. This route ensures the correct gem-disubstitution pattern.

Retrosynthetic Analysis
  • Target: 3-(1-Methylcyclopropyl)propanoic acid[2]

  • Precursor: Methyl 4-methylpent-4-enoate (terminal alkene with a methyl substituent).

  • Key Transformation: Cyclopropanation of the electron-rich double bond.

Detailed Protocol

Step 1: Esterification (if starting from acid) If starting from 4-methylpent-4-enoic acid, convert to the methyl ester using Methanol/H₂SO₄ (catalytic) at reflux for 4 hours.

Step 2: Simmons-Smith Cyclopropanation (Furukawa Modification)

  • Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Toluene (anhydrous).

  • Procedure:

    • Charge a flame-dried reactor with Methyl 4-methylpent-4-enoate (1.0 eq) in anhydrous toluene under Argon.

    • Cool to -10°C.

    • Add Et₂Zn (1.1 eq, 1.0 M in hexanes) dropwise, maintaining temperature < 0°C.

    • Add CH₂I₂ (2.2 eq) dropwise. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Carefully add saturated aqueous NH₄Cl.

    • Workup: Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Intermediate: Methyl 3-(1-methylcyclopropyl)propanoate.

Step 3: Saponification

  • Reagents: LiOH·H₂O, THF, Water.

  • Procedure:

    • Dissolve the intermediate ester in THF:Water (3:1).

    • Add LiOH·H₂O (3.0 eq).

    • Stir at RT for 4 hours (monitor by TLC/LC-MS).

    • Acidification: Adjust pH to ~2.0 with 1M HCl.

    • Isolation: Extract with EtOAc, dry, and concentrate to yield the target acid.

Experimental Workflow Diagram

Synthesis_Workflow Start Start: 4-Methylpent-4-enoic Acid Step1 Esterification (MeOH, H+) Start->Step1 Step2 Cyclopropanation (Et2Zn, CH2I2) Step1->Step2 Activation Intermed Intermediate: Methyl Ester Step2->Intermed Simmons-Smith Step3 Hydrolysis (LiOH, THF/H2O) Intermed->Step3 Deprotection Final Target: 3-(1-Methylcyclopropyl) propanoic acid Step3->Final Acidification

Figure 2: Synthetic route from commercially available alkene precursors to the target acid.

References

  • Heilmann, W., et al. (2020). MASP Inhibitory Compounds and Uses Thereof. World Intellectual Property Organization, Patent WO2020225095A1.

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of cyclopropyl groups).
  • Sigma-Aldrich. (2024). Product Entry: 3-(1-Methylcyclopropyl)propanoic acid (CAS 87433-66-7).

Sources

3-(1-Methylcyclopropyl)propanoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1-Methylcyclopropyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(1-Methylcyclopropyl)propanoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core molecular structure, physicochemical properties, and detailed spectroscopic profile. A robust, multi-step synthetic protocol is proposed with in-depth mechanistic discussions, providing a practical framework for its laboratory preparation. Furthermore, this guide explores the potential therapeutic applications of this compound, contextualized by the established role of cyclopropane moieties as versatile scaffolds in modern drug design. The content is structured to serve as a vital resource for scientists engaged in the synthesis and evaluation of novel chemical entities.

Introduction: The Significance of the Cyclopropyl Moiety

In the landscape of modern drug discovery, the strategic incorporation of small, rigid structural motifs is a cornerstone of rational design. Among these, the cyclopropane ring has garnered substantial attention due to its unique stereoelectronic properties.[1] Its compact, three-dimensional structure can enforce specific conformations, improve metabolic stability by acting as a non-classical bioisostere for gem-dimethyl groups or alkenes, and modulate lipophilicity, thereby enhancing pharmacokinetic profiles.[1] These attributes have led to the successful integration of cyclopropyl groups into a wide array of approved therapeutic agents, spanning indications from antivirals and anticancer agents to antidepressants.[2]

3-(1-Methylcyclopropyl)propanoic acid emerges as a compelling building block within this context. It combines the rigid cyclopropyl scaffold with a flexible propanoic acid chain, offering a carboxylic acid "handle" for further chemical modification or direct interaction with biological targets. The presence of a methyl group on the quaternary C1 position of the cyclopropane ring introduces an additional vector for probing structure-activity relationships (SAR), offering a nuanced tool for optimizing ligand-receptor interactions. This guide aims to provide a detailed technical foundation for researchers looking to leverage this promising scaffold in their drug development programs.

Molecular Structure and Physicochemical Properties

The fundamental identity of 3-(1-Methylcyclopropyl)propanoic acid is defined by its unique arrangement of a methylated cyclopropane ring linked to a propanoic acid tail. Its structural and physicochemical parameters are critical for predicting its behavior in both chemical reactions and biological systems.

Chemical Structure Identifiers [3]

  • Molecular Formula : C₇H₁₂O₂

  • SMILES : CC1(CC1)CCC(=O)O

  • InChI : InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9)

  • InChIKey : YCVOGPHTDVZENI-UHFFFAOYSA-N

The table below summarizes key computed and, where available for analogous structures, experimental physicochemical properties.

PropertyValueData Source
Molecular Weight 128.17 g/mol PubChem[3]
Monoisotopic Mass 128.08372 DaPubChem[3]
XlogP (Predicted) 1.6PubChem[3]
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 2PubChem[5]
Rotatable Bonds 2ChemScene[4]
Boiling Point (Analog) 207.8 ± 8.0 °C at 760 mmHgChemsrc (for 3-Cyclopropylpropanoic acid)[6]
Density (Analog) 1.1 ± 0.1 g/cm³Chemsrc (for 3-Cyclopropylpropanoic acid)[6]

Spectroscopic Profile for Structural Elucidation

Confirmation of the molecular structure post-synthesis is contingent on a thorough analysis of its spectroscopic data. While experimental data is not publicly available, a predictive analysis based on established principles provides a reliable benchmark for characterization.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The proton NMR spectrum is expected to be highly characteristic. The cyclopropyl protons (CH₂) will appear as complex, overlapping multiplets in the upfield region (approx. 0.2-0.8 ppm). The ethyl chain protons adjacent to the ring (-CH₂-CH₂-COOH) would likely resonate as two distinct triplets around 1.5-1.8 ppm and 2.2-2.5 ppm, respectively. The methyl group protons (-CH₃) attached to the quaternary cyclopropyl carbon should appear as a sharp singlet at approximately 1.1-1.3 ppm. The carboxylic acid proton (-COOH) will be a broad singlet far downfield, typically >10 ppm, and is D₂O exchangeable.

  • ¹³C NMR : The carbon spectrum will display seven unique signals. The carbonyl carbon (-COOH) will be the most downfield signal (~175-180 ppm). The carbons of the propanoic acid chain (-CH₂-CH₂-) are expected in the 25-40 ppm range. The quaternary carbon of the cyclopropane ring (C-CH₃) will be found around 15-25 ppm, while the two equivalent cyclopropyl CH₂ carbons will be significantly upfield, likely in the 5-15 ppm range. The methyl carbon (-CH₃) is anticipated to appear around 20-30 ppm.

3.2. Mass Spectrometry (MS) High-resolution mass spectrometry should confirm the molecular formula C₇H₁₂O₂. The predicted m/z values for common adducts are tabulated below.[3]

AdductPredicted m/z
[M+H]⁺ 129.09100
[M+Na]⁺ 151.07294
[M-H]⁻ 127.07644

The fragmentation pattern in electron ionization (EI-MS) would likely show a prominent peak corresponding to the loss of the carboxyl group (M-45) and cleavage at the C-C bond between the cyclopropane ring and the propanoic acid chain.

Proposed Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the practical application of 3-(1-Methylcyclopropyl)propanoic acid. Below is a proposed synthetic workflow, designed for efficiency and high yield, starting from commercially available materials.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis A 4-Penten-1-ol B Jones Oxidation (CrO₃, H₂SO₄, Acetone) A->B Oxidation C 4-Pentenoic Acid B->C D Esterification (MeOH, H₂SO₄ cat.) C->D Protection E Methyl 4-pentenoate D->E F Methyl 4-pentenoate G Simmons-Smith Reaction (Et₂Zn, CH₂I₂, Toluene) F->G Key C-C Bond Formation H Methyl 3-(1-methylcyclopropyl)propanoate (Intermediate Ester) G->H I Intermediate Ester J Saponification (NaOH, H₂O/MeOH) I->J Deprotection K Acidification (HCl) J->K L 3-(1-Methylcyclopropyl)propanoic Acid (Final Product) K->L

Caption: Proposed three-stage synthetic workflow for 3-(1-Methylcyclopropyl)propanoic acid.

4.1. Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-pentenoate

  • Oxidation: To a stirred solution of 4-penten-1-ol (1.0 eq) in acetone at 0 °C, add Jones reagent (CrO₃/H₂SO₄) dropwise until a persistent orange color is observed.

  • Quenching & Extraction: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield crude 4-pentenoic acid.

  • Esterification: Dissolve the crude acid in methanol (excess) and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by fractional distillation to obtain pure methyl 4-pentenoate.

Causality: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent organometallic cyclopropanation step, which is sensitive to acidic protons.

Step 2: Synthesis of Methyl 3-(1-methylcyclopropyl)propanoate

  • Reaction Setup: In a flame-dried, nitrogen-purged flask, dissolve methyl 4-pentenoate (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Add a solution of diethylzinc (Et₂Zn, 2.2 eq) in toluene dropwise at 0 °C. Following this, add diiodomethane (CH₂I₂, 2.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Quenching & Filtration: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Filter the resulting white precipitate through a pad of Celite.

  • Extraction & Purification: Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x). Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography.

Causality: The Simmons-Smith reaction is a classic and reliable method for cyclopropanation. Using diethylzinc and diiodomethane generates a zinc carbenoid species that adds across the alkene to form the cyclopropane ring. This reaction is known to be effective for creating methylated cyclopropanes from terminal alkenes.

Step 3: Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

  • Saponification: Dissolve the purified methyl 3-(1-methylcyclopropyl)propanoate (1.0 eq) in a 1:1 mixture of methanol and water. Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 60 °C for 2-4 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and cool to 0 °C. Acidify to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl).

  • Extraction & Final Purification: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 3-(1-Methylcyclopropyl)propanoic acid. The product can be further purified by recrystallization or distillation if necessary.

Causality: Basic hydrolysis (saponification) is a standard and high-yielding method for converting an ester to a carboxylic acid. The subsequent acidification protonates the carboxylate salt to yield the final desired product.

Potential Applications in Drug Discovery

The unique structural features of 3-(1-Methylcyclopropyl)propanoic acid make it a valuable scaffold for medicinal chemistry.

G A 3-(1-Methylcyclopropyl) propanoic Acid B Rigid Cyclopropyl Scaffold A->B features C Propanoic Acid Linker A->C features D Quaternary Methyl Group A->D features E Metabolic Stability (Bioisostere for gem-dimethyl) B->E confers F Conformational Constraint B->F confers G Solubility / Target Interaction (Carboxylate Anion) C->G provides H Attachment Point for Prodrugs C->H provides I Modulates Lipophilicity D->I impacts J Probes Steric Pockets D->J impacts

Caption: Key structural features and their potential roles in drug design.

  • Scaffold for GPCR Ligands and Enzyme Inhibitors : Many bioactive molecules require a carboxylic acid to interact with basic residues (e.g., arginine, lysine) in a target's active site. The rigid cyclopropyl group can position this acidic moiety in a specific orientation, potentially leading to higher affinity and selectivity.

  • Metabolically Stable Fragments : The cyclopropane ring is generally resistant to metabolic degradation compared to other groups like double bonds or isopropyl groups. This makes it an attractive component for fragment-based drug discovery (FBDD) campaigns, where improving the metabolic stability of initial hits is a primary goal.

  • Probing Structure-Activity Relationships : The 1-methyl group provides a handle to explore steric and lipophilic interactions within a binding pocket. Synthesizing analogs with different substituents at this position can provide crucial SAR data to guide lead optimization. Aryl propionic acid derivatives are a well-known class of NSAIDs, and this scaffold could be explored for similar activities.[7]

  • Versatile Intermediate : The carboxylic acid can be readily converted into other functional groups such as esters, amides, or alcohols, making this compound a versatile starting material for the synthesis of more complex molecules and chemical libraries.

Conclusion

3-(1-Methylcyclopropyl)propanoic acid represents a strategically designed chemical entity with high potential for application in drug discovery and development. Its molecular architecture, combining a rigid, metabolically robust cyclopropyl core with a versatile carboxylic acid functional group, offers a compelling platform for the synthesis of novel therapeutics. The detailed synthetic and analytical framework provided in this guide serves as a foundational resource for researchers aiming to exploit the unique properties of this valuable building block.

References

  • Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved February 2, 2026, from [Link]

  • Chemsrc. (n.d.). 3-Cyclopropylpropanoic acid | CAS#:5618-03-1. Retrieved February 2, 2026, from [Link]

  • PubChemLite. (n.d.). 3-(1-methylcyclopropyl)propanoic acid (C7H12O2). Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylpropyl ester (CAS 591-34-4). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Npc322714 | C22H38O2 | CID 534619. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-Cyclopropyl-2-methylpropanoic acid | C7H12O2 | CID 20260989. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved February 2, 2026, from [Link]

  • Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Research in the Field of Drug Design and Development. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-methyl thiopropionic acid, 646-01-5. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 3-(Methylthio)propanoic acid | C4H8O2S | CID 563. Retrieved February 2, 2026, from [Link]

  • Quora. (2017). What are some chemical properties of propionic acid?. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 3-(1-Methylcyclopropyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

While 3-(1-methylcyclopropyl)propanoic acid is not extensively documented in current scientific literature, its structural motifs—a propanoic acid backbone, a cyclopropyl ring, and a methyl group—are prevalent in a multitude of biologically active compounds. This guide provides a comprehensive analysis of the potential biological activities of this molecule by examining the established pharmacology of its constituent chemical features. We will explore a plausible synthetic route, hypothesize potential mechanisms of action based on isosteric relationships and known pharmacophores, and propose a detailed experimental workflow to validate these hypotheses. This document serves as a foundational resource for researchers interested in the discovery and development of novel therapeutics based on this and related scaffolds.

Introduction: Unveiling the Potential of a Novel Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The molecule 3-(1-methylcyclopropyl)propanoic acid presents an intriguing, yet underexplored, scaffold. Its unique combination of a flexible propanoic acid chain and a rigid, strained cyclopropyl ring, further functionalized with a methyl group, suggests a high potential for specific and potent interactions with biological targets.

The cyclopropane ring, in particular, is a fascinating structural element in medicinal chemistry. It is often employed as a bioisostere for gem-dimethyl groups, alkenes, and even phenyl rings, offering a means to modulate potency, metabolic stability, and pharmacokinetic properties.[1][2] Propionic acid and its derivatives are well-established as a core scaffold for nonsteroidal anti-inflammatory drugs (NSAIDs) and have also demonstrated a spectrum of other activities, including antimicrobial and anticancer effects.[3][4] The strategic placement of a methyl group can further fine-tune a molecule's lipophilicity and resistance to metabolic degradation.[5]

This guide will deconstruct 3-(1-methylcyclopropyl)propanoic acid to build a predictive biological profile, offering a roadmap for its synthesis and subsequent pharmacological evaluation.

Proposed Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

A plausible and efficient synthesis of the target compound can be envisioned through a multi-step process, leveraging established methodologies in organic chemistry. The following protocol outlines a potential synthetic route.

Experimental Protocol: A Two-Step Synthetic Approach

Step 1: Synthesis of 1-methyl-1-cyclopropanecarbonitrile

This initial step involves the cyclopropanation of isobutyronitrile. A Simmons-Smith or a related cyclopropanation reaction would be a suitable choice.

  • Materials: Isobutyronitrile, Diiodomethane, Diethylzinc, Anhydrous diethyl ether, Saturated aqueous ammonium chloride solution, Magnesium sulfate.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve isobutyronitrile in anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of diethylzinc in an appropriate solvent, followed by the dropwise addition of diiodomethane.

    • Allow the reaction to stir at 0°C for one hour and then warm to room temperature, stirring overnight.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 1-methyl-1-cyclopropanecarbonitrile.

    • Purify the product by vacuum distillation.

Step 2: Hydrolysis of 1-methyl-1-cyclopropanecarbonitrile to 3-(1-Methylcyclopropyl)propanoic Acid

The final step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.

  • Materials: 1-methyl-1-cyclopropanecarbonitrile, Sodium hydroxide, Water, Hydrochloric acid, Diethyl ether.

  • Procedure:

    • Reflux a mixture of 1-methyl-1-cyclopropanecarbonitrile and an aqueous solution of sodium hydroxide for several hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the final product, 3-(1-methylcyclopropyl)propanoic acid.

    • Further purification can be achieved by recrystallization or column chromatography.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis Isobutyronitrile Isobutyronitrile 1-methyl-1-cyclopropanecarbonitrile 1-methyl-1-cyclopropanecarbonitrile Isobutyronitrile->1-methyl-1-cyclopropanecarbonitrile  Simmons-Smith Reaction (CH2I2, Et2Zn) 1-methyl-1-cyclopropanecarbonitrile_2 1-methyl-1-cyclopropanecarbonitrile 3-(1-Methylcyclopropyl)propanoic_acid 3-(1-Methylcyclopropyl)propanoic Acid 1-methyl-1-cyclopropanecarbonitrile_2->3-(1-Methylcyclopropyl)propanoic_acid  Acidic Hydrolysis (H3O+) G Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever Target_Compound 3-(1-Methylcyclopropyl)propanoic Acid Target_Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

Anticancer Activity through Kinase Inhibition

Numerous drugs containing a cyclopropane ring have demonstrated anticancer properties by inhibiting receptor tyrosine kinases such as MET and VEGFR-2, as well as epidermal growth factor receptor (EGFR). [6]The rigid cyclopropyl group can effectively position other functional groups to interact with the ATP-binding pocket of these kinases. The carboxylic acid could form crucial hydrogen bonds, while the methylcyclopropyl group could engage in hydrophobic interactions.

Neurological and Psychiatric Applications

Cyclopropane-containing compounds have been investigated for a range of central nervous system (CNS) applications, including as anticonvulsants and antidepressants. [6]The unique conformational constraints imposed by the cyclopropane ring can lead to high-affinity interactions with specific receptors or ion channels in the brain.

Antimicrobial Properties

Arylpropionic acid derivatives have been reported to possess antibacterial activity. [7]The lipophilic nature of the methylcyclopropyl group could facilitate the penetration of bacterial cell membranes, while the acidic functionality could disrupt essential cellular processes.

Proposed Experimental Workflow for Biological Validation

A systematic, multi-tiered approach is necessary to validate the hypothesized biological activities of 3-(1-methylcyclopropyl)propanoic acid.

In Vitro Enzyme Inhibition Assays
  • Objective: To determine the direct inhibitory effect of the compound on purified enzymes.

  • Protocol for COX-1/COX-2 Inhibition Assay:

    • Utilize commercially available colorimetric or fluorometric COX inhibitor screening kits.

    • Prepare a stock solution of 3-(1-methylcyclopropyl)propanoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound to generate a dose-response curve.

    • Incubate the compound with purified human or ovine COX-1 and COX-2 enzymes in the presence of arachidonic acid.

    • Measure the production of prostaglandin G2 (PGG2) or other downstream products according to the kit manufacturer's instructions.

    • Calculate the IC50 values for both enzymes to determine potency and selectivity.

Cell-Based Assays
  • Objective: To assess the compound's activity in a cellular context.

  • Protocol for Anti-inflammatory Activity in Macrophages:

    • Culture a macrophage cell line (e.g., RAW 264.7).

    • Pre-treat the cells with varying concentrations of 3-(1-methylcyclopropyl)propanoic acid.

    • Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

    • After a suitable incubation period, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

    • Assess the expression of COX-2 using Western blotting or qPCR.

  • Protocol for Anticancer Activity in Cancer Cell Lines:

    • Select a panel of cancer cell lines relevant to the hypothesized kinase targets (e.g., lung, colon, breast cancer lines).

    • Treat the cells with a range of concentrations of the compound for 24, 48, and 72 hours.

    • Determine cell viability using an MTT or similar assay to calculate the GI50 (concentration for 50% growth inhibition).

    • For promising candidates, perform cell cycle analysis by flow cytometry and apoptosis assays (e.g., Annexin V staining).

In Vivo Efficacy Studies
  • Objective: To evaluate the compound's therapeutic potential in animal models.

  • Protocol for a Murine Model of Inflammation:

    • Utilize a carrageenan-induced paw edema model in mice or rats.

    • Administer 3-(1-methylcyclopropyl)propanoic acid orally or intraperitoneally at various doses prior to the injection of carrageenan into the paw.

    • Measure the paw volume at regular intervals to assess the anti-inflammatory effect.

    • Collect tissue samples for histological analysis and measurement of inflammatory markers.

Data Interpretation and Future Directions

The data generated from the proposed experimental workflow will provide a comprehensive initial biological profile of 3-(1-methylcyclopropyl)propanoic acid.

  • Potency and Selectivity: IC50 and GI50 values will quantify the compound's potency. The ratio of COX-1 to COX-2 inhibition will determine its selectivity and potential for gastrointestinal side effects.

  • Mechanism of Action: Cellular assays will help to elucidate the downstream effects of enzyme or receptor modulation.

  • Structure-Activity Relationship (SAR) Studies: Should the initial compound show promising activity, a medicinal chemistry campaign to synthesize and test analogs will be crucial. Modifications to the propanoic acid chain, the cyclopropyl ring, and the methyl group will help to optimize potency, selectivity, and pharmacokinetic properties.

The table below summarizes the key hypothesized activities and the primary assays for their validation.

Hypothesized Biological ActivityPrimary In Vitro AssayPrimary Cell-Based AssayPotential In Vivo Model
Anti-inflammatory COX-1/COX-2 Inhibition AssayLPS-stimulated MacrophagesCarrageenan-induced Paw Edema
Anticancer Kinase Inhibition Assays (e.g., MET, VEGFR-2, EGFR)Cancer Cell Line Viability AssaysXenograft Tumor Models
Anticonvulsant Patch-clamp Electrophysiology on Neuronal Ion ChannelsSeizure Models in Cell CulturePentylenetetrazole (PTZ)-induced Seizure Model
Antimicrobial Minimum Inhibitory Concentration (MIC) AssaysIntracellular Bacterial Killing AssaysMurine Thigh Infection Model

Conclusion

While 3-(1-methylcyclopropyl)propanoic acid remains a largely unexplored chemical entity, a systematic and hypothesis-driven approach, grounded in the known biological activities of its constituent structural motifs, can unlock its therapeutic potential. The proposed synthetic route and experimental workflows in this guide provide a solid foundation for initiating a comprehensive investigation into this promising molecule. The unique combination of a propanoic acid backbone with a methyl-substituted cyclopropane ring offers a rich scaffold for the development of novel drugs across a range of therapeutic areas, from inflammation and cancer to neurological disorders and infectious diseases. The insights gained from such studies will not only elucidate the specific biological role of this compound but also contribute to the broader understanding of how these important pharmacophores can be leveraged in modern drug design.

References

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved February 2, 2026, from [Link]

  • PubMed. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2020). (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

  • YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Some biologically active natural compounds. | Download Scientific Diagram. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved February 2, 2026, from [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved February 2, 2026, from [Link]

  • Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved February 2, 2026, from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (n.d.). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary | Organic Letters. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2018). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved February 2, 2026, from [Link]

  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2014). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) -. Retrieved February 2, 2026, from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • Hilaris Publisher. (n.d.). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Retrieved February 2, 2026, from [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved February 2, 2026, from [Link]

  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. Retrieved February 2, 2026, from [Link]

Sources

3-(1-Methylcyclopropyl)propanoic acid theoretical properties

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Properties, Synthetic Architecture, and Medicinal Chemistry Utility

Executive Technical Summary

3-(1-Methylcyclopropyl)propanoic acid (C₇H₁₂O₂) represents a specialized aliphatic carboxylic acid building block characterized by a gem-methyl substituted cyclopropane ring tethered to a propanoic acid moiety. In modern drug discovery, this scaffold serves as a critical bioisostere for gem-dimethyl and isopropyl groups, offering enhanced metabolic stability through the "blocking" of cytochrome P450 (CYP) oxidation sites and restricting conformational entropy.

This guide synthesizes theoretical physicochemical data, proposed synthetic routes, and pharmacological logic to support researchers in lead optimization and fragment-based drug design (FBDD).

Physicochemical Profile (Theoretical)

The following data is derived from structure-activity relationship (SAR) extrapolation and consensus cheminformatics models (ACD/Labs, ChemAxon algorithms).

PropertyValue (Predicted/Theoretical)ConfidenceTechnical Note
IUPAC Name 3-(1-Methylcyclopropyl)propanoic acidHigh
Formula C₇H₁₂O₂High
Molecular Weight 128.17 g/mol Exact
pKa (Acid) 4.82 ± 0.10HighTypical aliphatic COOH; minimal inductive effect from cyclopropane at

-position.
logP (Oct/Wat) 1.85 ± 0.3MediumCyclopropane adds ~0.8–1.0 log units vs. isopropyl; Methyl adds ~0.5.
Topological PSA 37.3 ŲHighCarboxyl headgroup dominates polar surface area.
H-Bond Donors 1High(COOH)
H-Bond Acceptors 2High(COOH)
Rotatable Bonds 3HighC(ring)-C(

), C(

)-C(

), C(

)-COOH
Boiling Point ~215°C (at 760 mmHg)LowExtrapolated from 3-cyclopropylpropanoic acid (207°C).

Synthetic Architecture

Direct commercial availability of this specific isomer is often limited compared to its unmethylated analog. Therefore, de novo synthesis is frequently required. The most robust theoretical pathway utilizes the Simmons-Smith Cyclopropanation of a


-unsaturated ester precursor.
Route A: Simmons-Smith Cyclopropanation (Recommended)

This route ensures the preservation of the carboxylic acid tail while installing the strained ring system under mild conditions.

Retrosynthetic Logic: Target Molecule


Hydrolysis

Cyclopropanation

Alkene Precursor
Step-by-Step Protocol (Theoretical)
  • Precursor Selection: Start with Ethyl 4-methylpent-4-enoate . This alkene provides the necessary terminal double bond with a methyl substituent.

  • Cyclopropanation (Simmons-Smith):

    • Reagents: Diiodomethane (

      
      ), Zinc-Copper couple (Zn-Cu) or Diethylzinc (
      
      
      
      - Furukawa modification).[1]
    • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

    • Conditions: Inert atmosphere (

      
       or Ar), reflux for 4–12 hours.
      
    • Mechanism:[2][3][4][5] The zinc carbenoid (

      
      ) performs a concerted syn-addition to the alkene.[4] The 4-methyl group directs the sterics but does not hinder the reaction significantly.
      
  • Hydrolysis:

    • Reagents: LiOH or NaOH in THF/Water (1:1).

    • Workup: Acidify with 1M HCl to pH 2, extract with EtOAc.

SynthesisRoute Precursor Ethyl 4-methylpent-4-enoate Reagents Zn-Cu, CH2I2 (Simmons-Smith) Precursor->Reagents Intermediate Ethyl 3-(1-methylcyclopropyl) propanoate Reagents->Intermediate Hydrolysis LiOH, THF/H2O (Saponification) Intermediate->Hydrolysis Product 3-(1-Methylcyclopropyl) propanoic acid Hydrolysis->Product

Figure 1: Proposed synthetic pathway via Simmons-Smith cyclopropanation of the corresponding alkene ester.

Medicinal Chemistry Applications

The 1-methylcyclopropyl moiety is not merely a structural spacer; it is a functional pharmacophore designed to solve specific ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) problems.

Metabolic Blocking (The "Magic Methyl" Effect)

In aliphatic chains, C-H bonds are susceptible to oxidation by CYP450 enzymes (hydroxylation).

  • Problem: An isopropyl group or straight chain is easily oxidized at the tertiary or secondary carbons.

  • Solution: The cyclopropane ring has significant ring strain (~27.5 kcal/mol) and increased

    
    -character in its C-H bonds (
    
    
    
    hybridization vs standard
    
    
    ). This increases the Bond Dissociation Energy (BDE), making hydrogen abstraction by CYP enzymes thermodynamically unfavorable.
  • Methyl Addition: Adding the methyl group at the 1-position removes the tertiary proton entirely, creating a quaternary center that is chemically inert to oxidative metabolism.

Bioisosterism & Conformation
  • Gem-Dimethyl Replacement: The 1-methylcyclopropyl group occupies a similar volume to a gem-dimethyl group but with restricted bond rotation. This can lock a ligand into a bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • Lipophilicity: The addition of the cyclopropyl and methyl groups increases LogP (approx +0.8 to +1.2 units vs. a straight propyl chain), improving passive membrane permeability (BBB penetration).

MetabolicLogic Standard Standard Alkyl Chain (High CYP Liability) Step1 Strategy: Cyclopropanation (Increases C-H BDE) Standard->Step1 Prevent Oxidation Step2 Strategy: 1-Methylation (Removes H-abstraction site) Step1->Step2 Block Tertiary Carbon Result 3-(1-Methylcyclopropyl)propanoic acid (Metabolically Stable Scaffold) Step2->Result Enhanced Half-Life

Figure 2: Strategic logic for using the 1-methylcyclopropyl scaffold to enhance metabolic stability.

Predicted Analytical Profiling

For researchers synthesizing this compound, the following predicted NMR shifts serve as a validation fingerprint.

Proton NMR ( H NMR, 400 MHz, CDCl )
  • 
     11.0–12.0 ppm (1H, br s):  Carboxylic acid proton (-COOH ).
    
  • 
     2.45 ppm (2H, t, J = 7.5 Hz):  Methylene adjacent to carbonyl (-CH 
    
    
    
    -COOH).
  • 
     1.60 ppm (2H, t, J = 7.5 Hz):  Methylene between ring and acid (-Ring-CH 
    
    
    
    -).
  • 
     1.05 ppm (3H, s):  Methyl group on the ring (-CH 
    
    
    
    ).
  • 
     0.30–0.45 ppm (4H, m):  Cyclopropane ring protons. Note the distinct upfield shift characteristic of the shielded cyclopropane environment.
    
Carbon NMR ( C NMR, 100 MHz, CDCl )
  • 
     180.0 ppm:  Carbonyl carbon (-C OOH).
    
  • 
     34.5 ppm:  Methylene 
    
    
    
    to carbonyl.
  • 
     30.0 ppm:  Methylene 
    
    
    
    to carbonyl.
  • 
     22.5 ppm:  Methyl carbon.
    
  • 
     18.0 ppm:  Quaternary ring carbon.
    
  • 
     12.5 ppm:  Secondary ring carbons (CH
    
    
    
    of cyclopropane).

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Cyclopropanes as Bioisosteres).
  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Database. (2025). Compound Summary for Cyclopropylpropanoic Acid Derivatives. National Library of Medicine. Link

Sources

Technical Guide: 3-(1-Methylcyclopropyl)propanoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid represents a specialized structural motif in modern medicinal chemistry, serving as a critical bioisostere for flexible alkyl chains and gem-dimethyl groups. This guide explores the molecule's utility in optimizing pharmacokinetics (PK), specifically enhancing metabolic stability via the "cyclopropyl restriction" effect.[1][2][3][4] By replacing metabolically labile sites with this strained ring system, researchers can significantly alter the physicochemical landscape of a drug candidate—increasing lipophilicity (


) while reducing the entropic penalty of receptor binding.

This whitepaper details the structural rationale, a robust, self-validating synthetic protocol using the Furukawa-modified Simmons-Smith reaction, and the analytical signatures required for verification.

Part 1: Structural Rationale & Pharmacochemistry[2][5]

The Gem-Dimethyl vs. Cyclopropyl Bioisosterism

In drug design, the Thorpe-Ingold effect (gem-dimethyl effect) is often exploited to restrict the conformational freedom of a chain, favoring ring closure or specific receptor-bound conformations. The 1-methylcyclopropyl moiety takes this a step further.

  • Conformational Locking: Unlike a gem-dimethyl group (

    
    ), which allows rotation, the cyclopropyl ring rigidly fixes the bond angles (
    
    
    
    internal) and locks the spatial orientation of the methyl group relative to the propanoic acid tail.
  • Metabolic Shielding: The C-H bonds of a cyclopropane ring possess significant

    
    -character (approx. 
    
    
    
    hybridization), making them shorter (1.51 Å) and stronger (
    
    
    kcal/mol) than typical alkane C-H bonds. This renders the ring highly resistant to Cytochrome P450 (CYP) mediated oxidation.
  • Vectorial Alignment: The 1-methylcyclopropyl group acts as a "fatty acid mimic" that can penetrate lipophilic pockets without undergoing rapid

    
    -oxidation.
    
Pharmacokinetic Impact

Incorporating this moiety typically results in:

  • Increased Metabolic Stability: Blocks

    
    -oxidation at the position adjacent to the ring.
    
  • Enhanced Lipophilicity: The cyclopropyl group is more lipophilic than an isopropyl or open-chain propyl group, potentially improving membrane permeability and Blood-Brain Barrier (BBB) crossing.

  • Reduced Entropic Penalty: By pre-organizing the molecule into a bioactive conformation, the energy cost of binding to a protein target is lowered.

Part 2: Synthetic Protocol (Furukawa-Modified Simmons-Smith)

The most reliable route to 3-(1-methylcyclopropyl)propanoic acid is the cyclopropanation of methyl 4-methylpent-4-enoate followed by hydrolysis. The Furukawa modification (


) is preferred over the traditional Zn-Cu couple due to better reproducibility and safety profiles.
Reaction Workflow Diagram

SynthesisWorkflow Precursor Methyl 4-methylpent-4-enoate (Starting Material) Cyclopropanation Cyclopropanation (DCM, 0°C to RT) Precursor->Cyclopropanation Reagents Furukawa Reagent (Et2Zn + CH2I2) Intermediate Zinc Carbenoid Species (I-CH2-Zn-Et) Reagents->Intermediate In-situ formation Intermediate->Cyclopropanation Ester Methyl 3-(1-methylcyclopropyl) propanoate Cyclopropanation->Ester Yield >85% Hydrolysis Hydrolysis (LiOH, THF/H2O) Ester->Hydrolysis Target 3-(1-Methylcyclopropyl) propanoic acid Hydrolysis->Target Quant.

Caption: Step-wise synthetic pathway from alkene precursor to final acid via Zinc-Carbenoid insertion.

Detailed Experimental Methodology

Safety Note: Diethylzinc (


) is pyrophoric. All operations must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.[2]
Step 1: Cyclopropanation[5][6]
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvent & Substrate: Add anhydrous Dichloromethane (DCM, 50 mL) and Methyl 4-methylpent-4-enoate (10.0 mmol, 1.0 eq). Cool the solution to

    
     in an ice bath.
    
  • Reagent Formation (In-situ):

    • Add Diethylzinc (1.0 M in hexanes, 20.0 mmol, 2.0 eq) dropwise via syringe. Caution: Exothermic.

    • Add Diiodomethane (

      
      , 20.0 mmol, 2.0 eq) dropwise over 20 minutes. The solution may turn milky or form a white precipitate (
      
      
      
      ).
  • Reaction: Stir at

    
     for 30 minutes, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
    
  • Quenching (Critical): Cool back to

    
    . Slowly add saturated aqueous 
    
    
    
    (50 mL). Vigorous gas evolution (ethane) will occur.
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
     mL). Wash combined organics with saturated 
    
    
    
    , brine, and dry over
    
    
    .
  • Purification: Concentrate in vacuo. The methyl ester is often pure enough for the next step. If needed, purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Hydrolysis[7]
  • Reaction: Dissolve the crude ester in THF/Water (3:1, 40 mL). Add Lithium Hydroxide Monohydrate (

    
    , 30.0 mmol, 3.0 eq).
    
  • Conditions: Stir at RT for 4–6 hours.

  • Workup: Acidify to pH ~2 using 1N HCl. Extract with Ethyl Acetate (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Result: 3-(1-Methylcyclopropyl)propanoic acid is obtained as a viscous oil or low-melting solid.

Part 3: Analytical Profiling & Validation

To ensure the integrity of the synthesized building block, the following analytical signatures must be verified.

Data Summary Table
ParameterSpecificationNotes
Formula

MW: 128.17 g/mol
Appearance Colorless oil / White solidLow melting point

(TLC)
~0.3 (30% EtOAc/Hexane)Stains with


NMR Key

0.2–0.4 ppm (Ring

)
Diagnostic high-field multiplet

NMR Key

~15–20 ppm (Ring carbons)
Distinctive upfield shift
Solubility DMSO, MeOH, DCM,

Poor water solubility (unless ionized)
Interpretation of NMR Spectra
  • Cyclopropyl Protons: The most distinct feature is the pair of multiplets between 0.20 and 0.45 ppm , corresponding to the methylene protons of the ring.

  • Methyl Group: A sharp singlet typically around 1.0–1.1 ppm . It is deshielded slightly compared to a standard alkyl methyl due to the ring current and quaternary center.

  • Propanoic Chain: Two triplets (or multiplets) around 1.5–1.7 ppm (

    
     adjacent to ring) and 2.3–2.4 ppm  (
    
    
    
    adjacent to carbonyl).

Part 4: Applications in Medicinal Chemistry[2][3][4][5][7][9]

Case Study: Linker Optimization in PROTACs

In the design of Proteolysis Targeting Chimeras (PROTACs), flexible alkyl linkers often suffer from poor cell permeability and rapid metabolism.

  • Strategy: Replacing a standard pentyl linker with a 3-(1-methylcyclopropyl)propyl motif.

  • Outcome: The rigidification reduces the entropic cost of the ternary complex formation (Target-PROTAC-E3 Ligase), often improving potency by 5–10 fold while extending half-life (

    
    ) in microsomes.
    
Bioisosteric Replacement Logic

Bioisostere Original Gem-Dimethyl Analog (Labile to oxidation) Logic Bioisosteric Replacement (Thorpe-Ingold + Metabolic Block) Original->Logic Design Issue: High Clearance Optimized 1-Methylcyclopropyl Analog (Stable, Rigid, Lipophilic) Logic->Optimized Solution: Cyclopropyl Restriction

Caption: Logical flow for substituting gem-dimethyl groups with 1-methylcyclopropyl moieties.

References

  • Charette, A. B., et al. (2014).[8] "Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes." Organic Letters, 16(5), 1490–1493. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Gagnon, A., et al. (2010). "Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation." Journal of Organic Chemistry, 75(4), 1244–1250. Link

  • BenchChem. (2025).[2][7] "Applications in medicinal chemistry for cyclopropyl-containing compounds." BenchChem Application Notes. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press. (Standard Reference Text).

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1-Methylcyclopropyl)propanoic acid is a key structural motif found in a variety of biologically active molecules and serves as a valuable building block for the synthesis of complex pharmaceutical agents. The incorporation of the strained 1-methylcyclopropyl group can significantly influence the conformational properties and metabolic stability of a drug candidate, making it a desirable feature in modern medicinal chemistry. This application note provides a detailed, step-by-step protocol for the synthesis of 3-(1-Methylcyclopropyl)propanoic acid, leveraging a classic malonic ester synthesis approach. The described methodology is designed for reproducibility and scalability, catering to the needs of researchers in both academic and industrial drug discovery settings.

The synthetic strategy hinges on the initial preparation of a reactive electrophile from the commercially available (1-methylcyclopropyl)methanol. This is achieved by converting the poorly reactive hydroxyl group into an excellent leaving group, a tosylate. Subsequently, this electrophile is used to alkylate diethyl malonate, a versatile C2-synthon. The final step involves the hydrolysis of the resulting diester, followed by a thermally induced decarboxylation to yield the target carboxylic acid. This approach is not only efficient but also provides a clear and logical pathway for obtaining the desired product with high purity.

Overall Synthesis Workflow

The synthesis of 3-(1-Methylcyclopropyl)propanoic acid is accomplished in a three-step sequence as illustrated below. This workflow is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in proceeding to the subsequent step.

Synthesis_Workflow A (1-Methylcyclopropyl)methanol B (1-Methylcyclopropyl)methyl Tosylate A->B Step 1: Tosylation (TsCl, Pyridine) C Diethyl (1-methylcyclopropyl)methylmalonate B->C Step 2: Alkylation (Diethyl malonate, NaOEt) D 3-(1-Methylcyclopropyl)propanoic Acid C->D Step 3: Hydrolysis & Decarboxylation (H3O+, Δ)

Caption: Overall workflow for the synthesis of 3-(1-Methylcyclopropyl)propanoic acid.

Detailed Experimental Protocols

PART 1: Synthesis of (1-Methylcyclopropyl)methyl Tosylate (Intermediate 1)

Rationale: The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate a nucleophilic substitution reaction, it must be converted into a better leaving group. Tosylates are excellent leaving groups due to the resonance stabilization of the resulting tosylate anion[1][2]. This step ensures that the primary carbon of the (1-methylcyclopropyl)methanol is activated for the subsequent alkylation of diethyl malonate.

Materials:

  • (1-Methylcyclopropyl)methanol (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine (2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for reactions under inert atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (1-methylcyclopropyl)methanol (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (2.0 eq.) to the stirred solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 eq.) in a minimal amount of anhydrous dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-methylcyclopropyl)methyl tosylate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.

PART 2: Synthesis of Diethyl (1-methylcyclopropyl)methylmalonate (Intermediate 2)

Rationale: The malonic ester synthesis is a powerful method for the preparation of carboxylic acids[3][4][5]. The α-protons of diethyl malonate are acidic (pKa ≈ 13) and can be readily removed by a moderately strong base like sodium ethoxide to form a resonance-stabilized enolate[3][6]. This enolate is a potent nucleophile that can displace the tosylate leaving group from Intermediate 1 in an SN2 reaction, forming a new carbon-carbon bond[3].

Materials:

  • (1-Methylcyclopropyl)methyl Tosylate (Intermediate 1) (1.0 eq.)

  • Diethyl malonate (1.1 eq.)

  • Sodium ethoxide (NaOEt) (1.1 eq.)

  • Ethanol (EtOH), absolute

  • Ammonium chloride solution, saturated

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol.

  • Add diethyl malonate (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Dissolve (1-methylcyclopropyl)methyl tosylate (1.0 eq.) in a minimal amount of absolute ethanol and add it to the enolate solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and saturated ammonium chloride solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude diethyl (1-methylcyclopropyl)methylmalonate can be purified by vacuum distillation or column chromatography on silica gel.

PART 3: Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid (Final Product)

Rationale: The final step involves the hydrolysis of the two ester groups of Intermediate 2 to form a dicarboxylic acid, followed by decarboxylation[4][5]. The hydrolysis is typically carried out under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative leads to the loss of carbon dioxide through a cyclic transition state, yielding the desired propanoic acid derivative[7].

Materials:

  • Diethyl (1-methylcyclopropyl)methylmalonate (Intermediate 2) (1.0 eq.)

  • Sulfuric acid (6 M) or Sodium Hydroxide (10%) followed by acidification

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add diethyl (1-methylcyclopropyl)methylmalonate (1.0 eq.) and 6 M sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(1-methylcyclopropyl)propanoic acid.

  • The final product can be purified by recrystallization or vacuum distillation.

Quantitative Data Summary

StepReactant 1Molar Eq.Reactant 2Molar Eq.Key ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 (1-Methylcyclopropyl)methanol1.0p-Toluenesulfonyl chloride1.2Pyridine (2.0 eq.)DCM0 to RT12-1685-95
2 Intermediate 11.0Diethyl malonate1.1NaOEt (1.1 eq.)EtOHReflux4-670-85
3 Intermediate 21.0H₂OexcessH₂SO₄ (catalytic)-Reflux4-880-95

Troubleshooting and Key Considerations

  • Step 1 (Tosylation): The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of p-toluenesulfonyl chloride. The use of pyridine as both a base and a solvent is also a common practice. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

  • Step 2 (Alkylation): The major side product in this step can be the dialkylated malonate. Using a slight excess of diethyl malonate can help to minimize this. It is crucial to ensure the complete formation of the enolate before adding the tosylate to avoid side reactions.

  • Step 3 (Hydrolysis & Decarboxylation): The decarboxylation step requires elevated temperatures. Ensure that the hydrolysis is complete before attempting decarboxylation. If basic hydrolysis is used, the intermediate dicarboxylate salt needs to be carefully acidified before heating to effect decarboxylation.

Characterization of 3-(1-Methylcyclopropyl)propanoic acid

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals include a singlet for the methyl group, multiplets for the cyclopropyl and ethylenic protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Will show characteristic peaks for the quaternary cyclopropyl carbon, the methyl group, the cyclopropyl CH₂ groups, the aliphatic chain carbons, and the carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₇H₁₂O₂) should be observed.

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch are expected.

References

  • (1-Methylcyclopropyl)methanol. PubChem. [Link]

  • Alkylation of Diethyl Malonate. Scribd. [Link]

  • bromocyclopropane. Organic Syntheses Procedure. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]

  • Alkylation of diethyl malonate (1) under microwave (MW) conditions. ResearchGate. [Link]

  • Diethyl Malonate di-alkylation (help please!). Reddit. [Link]

  • Preparation of mesylates and tosylates. Khan Academy. [Link]

  • Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure. [Link]

  • EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Malonic esters. University of Calgary. [Link]

  • 1-Bromo 1- methyl cyclo pentane with hydroxideion with ethanol from alkyl halides and aryl halides. YouTube. [Link]

  • Insights into the novel hydrolytic mechanism of a diethyl 2-phenyl-2-(2-arylacetoxy)methyl malonate ester-based microsomal triglyceride transfer protein (MTP) inhibitor. PubMed. [Link]

  • Process for monoalkylation of C-H acidic methylene groups.
  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • 1-Bromo-1-methylcyclopropane. PubChem. [Link]

  • Alcohol conversion to Esters - Tosylate and Carboxylate. Chemistry LibreTexts. [Link]

  • (1-Methylcyclopropyl)methanol. Chemsrc. [Link]

  • (1-Methylcyclopropyl)methanol. PubChem. [Link]

  • Formation of Tosylate Esters. YouTube. [Link]

  • Malonic ester synthesis. Wikipedia. [Link]

  • 2 - Organic Syntheses Procedure. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Malonic Synthesis. NROChemistry. [Link]

  • Malonic Ester Synthesis. Organic Chemistry Portal. [Link]

  • Malonic Ester Synthesis Reaction Mechanism. YouTube. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Diethyl malonate. Wikipedia. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

Sources

Experimental procedure for using 3-(1-Methylcyclopropyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Introduction & Core Utility

The Pharmacophore Rationale

In modern medicinal chemistry, 3-(1-Methylcyclopropyl)propanoic acid (CAS: 87433-66-7) represents a high-value "tactical" building block. It is not merely a linker; it is a bioisostere designed to address specific liabilities in drug candidates:

  • Metabolic Blockade: The cyclopropyl ring, particularly with the 1-methyl substitution, acts as a steric and electronic shield. It effectively blocks

    
    -oxidation pathways that typically degrade aliphatic chains. The quaternary carbon at the 1-position prevents hydrogen abstraction, significantly extending half-life (
    
    
    
    ) compared to a standard pentanoic acid chain.
  • Conformational Constraint: Unlike a flexible alkyl chain, the cyclopropyl ring introduces a rigid "kink" (

    
     character with high strain), locking the vector of the propanoic tail. This can enhance binding affinity by reducing the entropic penalty upon receptor binding.
    
  • Lipophilicity Modulation: The moiety adds bulk and lipophilicity (increasing

    
    ) without the rotational freedom of an isobutyl or tert-butyl group.
    
Chemical Properties & Handling[1]
  • Appearance: Colorless to pale yellow oil or low-melting solid (depending on purity).

  • Molecular Weight: 128.17 g/mol .[1][2]

  • Acidity (pKa): ~4.8 (Typical for aliphatic carboxylic acids).

  • Solubility:

    • High: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

    • Low: Water (requires pH adjustment > 8.0 for aqueous solubility).

Part 2: Experimental Protocols

Protocol A: Quality Control & Solubilization (The "Check Before You Wreck" Phase)

Rationale: Impurities in cyclopropyl building blocks often include ring-opened byproducts (alkenes) generated during synthesis or storage. These must be quantified before coupling.

Reagents:

  • Deuterated Chloroform (

    
    )
    
  • Internal Standard (e.g., Dimethyl sulfone)

Procedure:

  • H-NMR Validation: Dissolve 10 mg of sample in

    
    .
    
    • Target Signal: Look for the cyclopropyl protons. The ring protons typically appear upfield (0.2–0.6 ppm).

    • Red Flag:[3] Signals in the alkene region (4.5–6.0 ppm) indicate ring opening/isomerization.

    • Methyl Check: Singlet at ~1.0–1.2 ppm corresponding to the 1-methyl group.

  • Stock Solution Prep:

    • Prepare a 100 mM stock in anhydrous DMSO.

    • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which hydrolyzes downstream activated esters.

Protocol B: High-Efficiency Amide Coupling (The Workhorse)

Rationale: The propanoic acid chain places the carboxyl group two carbons away from the quaternary center. While less hindered than an


-substituted acid, the bulk still requires an efficient coupling agent to prevent aggregation-driven side reactions.

Scope: Coupling 3-(1-Methylcyclopropyl)propanoic acid to a secondary amine.

Materials:

  • Acid: 3-(1-Methylcyclopropyl)propanoic acid (1.0 equiv)[4]

  • Amine: Target secondary amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried round-bottom flask under

      
      , dissolve the Acid  in anhydrous DMF.
      
    • Add HATU in one portion.

    • Add DIPEA dropwise.

    • Critical Check: Stir for 5–10 minutes. The solution should turn slightly yellow. This pre-activation forms the O-At-active ester, which is faster and cleaner than in-situ generation in the presence of the amine.

  • Coupling:

    • Add the Amine (dissolved in minimal DMF) to the reaction mixture.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Use LC-MS. Look for the mass shift of [Amine + 128 - 18] (Loss of water).

  • Workup (Self-Validating Purification):

    • Dilute with Ethyl Acetate (EtOAc).

    • Acid Wash: Wash 2x with 1N HCl (Removes unreacted amine and DIPEA).

    • Base Wash: Wash 2x with Sat.

      
       (Removes unreacted Acid and HATU byproducts).
      
    • Brine Wash: 1x to remove DMF traces.

    • Dry over

      
      , filter, and concentrate.
      
  • Yield Expectation: >85% for standard amines.

Protocol C: Microsomal Metabolic Stability Assay

Rationale: To prove the value of this building block, you must demonstrate its resistance to oxidative metabolism compared to a linear chain.

Experimental Design:

  • Test Compound: Amide derivative of 3-(1-Methylcyclopropyl)propanoic acid.

  • Control: Analogous amide with a linear Pentanoic acid chain.

  • System: Pooled Human Liver Microsomes (HLM).

Procedure:

  • Incubation:

    • Mix Test Compound (1

      
      ) with HLM (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH-regenerating system (Start time

      
      ).
      
  • Sampling:

    • Take aliquots at

      
       minutes.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis:

    • Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope).
      
    • 
      .
      
    • Success Metric: The Cyclopropyl variant should show a

      
       at least 2-3x longer  than the linear control.
      

Part 3: Visualization & Logic

Synthesis & Application Workflow

The following diagram illustrates the decision logic for using this building block and the coupling workflow.

G cluster_0 Mechanism of Action Start Target Design Choice Need Metabolic Stability? Start->Choice Linear Use Pentanoic Acid (High Turnover) Choice->Linear No Cyclo Use 3-(1-Methylcyclopropyl) propanoic acid Choice->Cyclo Yes QC QC: H-NMR (Check Ring Integrity) Cyclo->QC Coupling Activation (HATU) + Amine Coupling QC->Coupling Pass Result Drug Candidate (Blocked Beta-Oxidation) Coupling->Result

Caption: Decision tree and workflow for integrating the 1-methylcyclopropyl moiety to enhance metabolic stability.

Metabolic Shielding Mechanism

This diagram visualizes why this molecule is effective.

Metabolism cluster_linear Linear Chain (Vulnerable) cluster_shield Cyclopropyl Shield (Protected) CYP Cytochrome P450 (Oxidative Attack) LinearChain Pentanoic Chain (-CH2-CH2-) CYP->LinearChain High Affinity Shield 1-Methylcyclopropyl (Quaternary Carbon) CYP->Shield Blocked Oxidation Hydroxylation -> Degradation LinearChain->Oxidation Block Steric Blockade No Alpha-H Abstraction Shield->Block

Caption: Mechanistic comparison of CYP450 susceptibility between linear alkyl chains and the cyclopropyl scaffold.

Part 4: References

  • Chemical Identity & Properties:

    • Source: PubChem Compound Summary for CID 13203125.

    • Link:

  • Synthetic Methodology (Cyclopropylation):

    • Title: Method for preparing 1-methyl cyclopropane carboxylic acid (Patent CN104447293A).

    • Context: Describes the fundamental gem-dihalide cyclopropylation route relevant to this class of compounds.

    • Link:

  • Metabolic Stability of Cyclopropyl Moieties:

    • Title: Metabolic Stability and its role in the discovery of new chemical entities.[5]

    • Source: Acta Pharm. 69 (2019) 345–361.[5]

    • Context: General principles of using structural modification (like cyclopropyl) to improve half-life.

    • Link:

  • Commercial Availability & Building Block Status:

    • Source: CymitQuimica Product Catalog.[2][6]

    • Link:

Sources

Application Notes and Protocols for the Characterization of 3-(1-Methylcyclopropyl)propanoic Acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Bioactivity of a Novel Propanoic Acid Analogue

In the landscape of drug discovery and cellular biology, novel chemical entities present both a challenge and an opportunity. The functional characterization of such molecules requires a systematic and hypothesis-driven approach to uncover their biological significance. 3-(1-Methylcyclopropyl)propanoic acid, a structural analogue of the well-studied short-chain fatty acid propionic acid, stands as a compelling candidate for investigation. Propionic acid itself is a key microbial metabolite with diverse physiological roles, including metabolic regulation, immune modulation, and antimicrobial activity.[1][2] The structural modifications in 3-(1-Methylcyclopropyl)propanoic acid—specifically the introduction of a methylcyclopropyl group—may confer unique properties, such as altered metabolic stability, receptor affinity, or cellular uptake, thereby potentially leading to a distinct pharmacological profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the in vitro effects of 3-(1-Methylcyclopropyl)propanoic acid. We will proceed from foundational cytotoxicity assessments to more nuanced mechanistic assays, offering detailed, field-proven protocols. The causality behind experimental choices is explained to empower the investigator to not only execute the protocols but also to interpret the results with a high degree of scientific rigor.

Hypothesized Biological Activities and Rationale for Investigation

Based on its structural similarity to propionic acid, we can formulate several hypotheses regarding the potential biological activities of 3-(1-Methylcyclopropyl)propanoic acid. These hypotheses will guide our experimental design.

  • Metabolic Modulation: Propionic acid is known to influence cellular metabolism, including fatty acid and glucose homeostasis.[1] The metabolism of propionate involves the formation of propionyl-CoA, an important intermediate. It is plausible that 3-(1-Methylcyclopropyl)propanoic acid could interfere with or mimic these effects, potentially impacting key metabolic pathways.

  • Anti-inflammatory and Immunomodulatory Effects: Propionic acid exhibits anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[1] The novel analogue may possess similar or enhanced anti-inflammatory capabilities.

  • Antiproliferative or Anticancer Activity: Certain derivatives of propionic acid have been investigated for their anticancer properties.[3] Therefore, it is prudent to assess the effect of 3-(1-Methylcyclopropyl)propanoic acid on cell proliferation and viability, particularly in cancer cell lines.

The following sections provide a tiered experimental approach to test these hypotheses.

Tier 1: Foundational In Vitro Assays

The initial characterization of any novel compound should begin with an assessment of its fundamental effects on cell health and proliferation. These assays are crucial for determining the appropriate concentration range for subsequent, more complex experiments and for identifying a potential therapeutic window.

Assessment of Cytotoxicity and Cell Viability

A. Rationale and Experimental Causality: Before investigating the specific biological functions of 3-(1-Methylcyclopropyl)propanoic acid, it is imperative to determine its effect on cell viability. This will establish a dose-response curve and identify the concentration at which the compound is non-toxic, moderately toxic, and highly toxic. This information is critical for distinguishing targeted biological effects from non-specific cytotoxicity. We will utilize two common and complementary assays: the MTT assay to measure metabolic activity as an indicator of cell viability, and the LDH release assay to quantify membrane integrity.

B. Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Incubation cluster_3 Assay Execution cluster_4 Data Acquisition & Analysis prep Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with a serial dilution of 3-(1-Methylcyclopropyl)propanoic acid prep->treat control Include vehicle control (e.g., DMSO or PBS) incubate Incubate for 24, 48, or 72 hours treat->incubate assay_mtt MTT Assay: Add MTT reagent, incubate, add solubilization solution incubate->assay_mtt assay_ldh LDH Assay: Collect supernatant, add LDH reaction mixture incubate->assay_ldh read Measure absorbance at the appropriate wavelength assay_mtt->read assay_ldh->read analyze Calculate % viability vs. control and determine IC50 read->analyze

Caption: Workflow for assessing the cytotoxicity of 3-(1-Methylcyclopropyl)propanoic acid.

C. Detailed Protocol: MTT Assay

  • Cell Seeding: Seed your chosen cell line (e.g., A549 human lung carcinoma or RAW 264.7 murine macrophages) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of 3-(1-Methylcyclopropyl)propanoic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to create a range of final concentrations to be tested (e.g., 0.1 µM to 1 mM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Assessment of Cell Proliferation

A. Rationale and Experimental Causality: While viability assays measure overall cell health, proliferation assays specifically quantify the rate of cell division. A compound can be non-toxic but still inhibit proliferation (cytostatic effect). The BrdU (Bromodeoxyuridine) assay is a robust method that measures the incorporation of this thymidine analog into the DNA of proliferating cells.

B. Detailed Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to use sub-toxic concentrations of 3-(1-Methylcyclopropyl)propanoic acid as determined from the cytotoxicity assays.

  • BrdU Labeling: 2-4 hours before the end of the desired incubation period (e.g., 24 or 48 hours), add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: At the end of the incubation, remove the medium, and fix the cells with a fixing/denaturing solution (e.g., ethanol-based) for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add an anti-BrdU primary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) and incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the wells to remove unbound antibody. Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction and Data Acquisition: Stop the reaction with a stop solution (e.g., 2 M H2SO4) and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Parameter MTT Assay LDH Assay BrdU Assay
Principle Measures metabolic activityMeasures membrane leakageMeasures DNA synthesis
Endpoint Cell viabilityCytotoxicityCell proliferation
Typical Incubation 24-72 hours24-72 hours24-48 hours
Controls Untreated, VehicleSpontaneous release, Max releaseUntreated, Vehicle

Tier 2: Mechanistic Assays

Once the foundational cytotoxic and proliferative effects (or lack thereof) are established, the next tier of experiments aims to elucidate the mechanism of action of 3-(1-Methylcyclopropyl)propanoic acid. The choice of assays should be guided by the initial hypotheses.

Metabolic Function Analysis

A. Rationale and Experimental Causality: Given its structural similarity to propionic acid, a key metabolic substrate, 3-(1-Methylcyclopropyl)propanoic acid may influence cellular energy pathways. Real-time metabolic analysis using instruments like the Seahorse XF Analyzer allows for the simultaneous measurement of two major energy-producing pathways: mitochondrial respiration (via the oxygen consumption rate, OCR) and glycolysis (via the extracellular acidification rate, ECAR).

B. Detailed Protocol: Real-time Metabolic Analysis (Seahorse XF)

  • Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at the optimal density determined for your cell line. Allow them to adhere and grow overnight.

  • Compound Treatment: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium. Incubate the cells in a non-CO2 incubator at 37°C for 1 hour. Treat the cells with a sub-toxic concentration of 3-(1-Methylcyclopropyl)propanoic acid.

  • Assay Execution: Place the cell culture plate into the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting drugs that modulate mitochondrial function (e.g., oligomycin, FCCP, and rotenone/antimycin A) to reveal key parameters of mitochondrial respiration.

  • Data Analysis: The Seahorse software will calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. These can be compared between treated and control cells to determine the compound's effect on mitochondrial function.

Anti-inflammatory Potential Assessment

A. Rationale and Experimental Causality: To investigate the potential immunomodulatory effects of 3-(1-Methylcyclopropyl)propanoic acid, an in vitro model of inflammation can be employed. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response. They can be stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, to induce a strong inflammatory response characterized by the production of pro-inflammatory cytokines like TNF-α and IL-6. The ability of the compound to suppress this response can then be quantified.

B. Experimental Workflow: In Vitro Inflammation Model

G cluster_0 Cell Preparation cluster_1 Pre-treatment cluster_2 Inflammatory Challenge cluster_3 Incubation cluster_4 Endpoint Analysis prep Seed RAW 264.7 macrophages in a 24-well plate pretreat Pre-treat cells with 3-(1-Methylcyclopropyl)propanoic acid for 1-2 hours prep->pretreat lps Stimulate with LPS (e.g., 100 ng/mL) pretreat->lps incubate Incubate for 6-24 hours lps->incubate supernatant Collect cell culture supernatant incubate->supernatant elisa Measure cytokine levels (TNF-α, IL-6) by ELISA supernatant->elisa

Caption: Workflow for assessing the anti-inflammatory effects of the compound.

C. Detailed Protocol: Cytokine Measurement by ELISA

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 24-well plate. Once they reach 80-90% confluency, pre-treat them with various non-toxic concentrations of 3-(1-Methylcyclopropyl)propanoic acid for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Include control wells (untreated, vehicle-only, LPS-only).

  • Incubation: Incubate the plate for an appropriate time to allow for cytokine production (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards. Use this curve to calculate the concentration of TNF-α and IL-6 in your samples. Compare the cytokine levels in the compound-treated wells to the LPS-only control to determine the extent of inhibition.

Data Interpretation and Future Directions

The results from this tiered approach will provide a comprehensive initial profile of the biological activity of 3-(1-Methylcyclopropyl)propanoic acid.

  • If the compound is cytotoxic: Further investigation could focus on its potential as an anticancer agent, exploring mechanisms of cell death (apoptosis vs. necrosis).

  • If the compound is cytostatic: This could suggest interference with the cell cycle, which can be investigated using flow cytometry for cell cycle analysis.

  • If the compound modulates metabolism: Stable isotope-resolved metabolomics (SIRM) could be employed to trace the metabolic fate of the compound and its precise impact on metabolic pathways.[4]

  • If the compound is anti-inflammatory: Further studies could explore its effect on the upstream signaling pathways, such as NF-κB activation, by measuring the phosphorylation of key signaling proteins via Western blotting or using reporter gene assays.

This structured and hypothesis-driven methodology ensures a thorough and scientifically sound characterization of novel compounds like 3-(1-Methylcyclopropyl)propanoic acid, paving the way for a deeper understanding of their therapeutic potential.

References

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175–1183. [Link]

  • Aryal, P., & Asif, M. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]

  • Gao, X., Lin, S., Ren, F., Li, J., & Chen, X. (2021). Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia. Molecular Genetics and Metabolism, 134(1-2), 135–144. [Link]

  • Sadeghi, A., & Weimann, A. (2023). Cell culture metabolomics – The shortcut to drug development. Biocrates Life Sciences AG. [Link]

  • Wong, J. M. W., de Souza, R., Kendall, C. W. C., Emam, A., & Jenkins, D. J. A. (2006). Colonic health: fermentation and short chain fatty acids. Journal of Clinical Gastroenterology, 40(3), 235–243. [Link]

  • Yuan, T., & Cantley, L. C. (2014). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1192, 15–28. [Link]

Sources

Application Note: Advanced Purification Protocols for 3-(1-Methylcyclopropyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 3-(1-Methylcyclopropyl)propanoic acid . The protocol synthesizes fundamental organic workup principles with specific considerations for the cyclopropyl moiety, ensuring high recovery and structural integrity.[1][2]

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid (CAS: N/A, derivative of 5618-03-1) is a critical building block in the synthesis of GPR40 agonists and other pharmacophores requiring a sterically constrained linker.[1][2] Its purification is often complicated by the presence of unreacted precursors (alkenes), homologous impurities, and potential ring-opened side products.[1][2]

This guide details a three-stage purification strategy :

  • Reactive Extraction (Acid-Base Swing): The primary method for bulk impurity removal.[1][2]

  • Vacuum Distillation: For isolation of the free acid form.[1][2]

  • Flash Chromatography: For "polishing" to >99.5% purity.[1][2]

Chemical Profile & Properties

Understanding the physicochemical nature of the target is prerequisite to purification.[1][2]

PropertyValue (Experimental/Predicted)Relevance to Purification
Molecular Formula

Low molecular weight, volatile under high vacuum.[1][2]
Molecular Weight 128.17 g/mol
Physical State Viscous Oil / Low-melting SolidAmenable to distillation; crystallization may require specific salts.[1][2]
pKa ~4.8 (Carboxylic Acid)Allows for selective deprotonation using mild bases (

).[1][2]
LogP ~1.6Moderately lipophilic; extracts well into MTBE or EtOAc.[1][2]
Boiling Point ~215-220°C (760 mmHg)Requires high vacuum (<1 mmHg) for thermal purification to avoid decomposition.[1][2]
Stability Cyclopropyl ring strainAvoid strong Lewis acids or excessive heat (>150°C) which may trigger ring opening.[1][2]

Protocol A: Reactive Extraction (The "Workhorse")

Objective: Remove neutral impurities (unreacted alkenes, esters, alcohols) and very weak acids.[1][2] Mechanism: Exploiting the


 differential.[1][2] The target acid (

) is converted to its water-soluble carboxylate salt, partitioning it away from organic-soluble neutrals.[1][2]
Reagents
  • Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).[1][2] Note: MTBE is preferred due to lower tendency to form emulsions.[2]

  • Base: 1.0 M NaOH or Saturated

    
    .
    
  • Acid: 1.0 M HCl or

    
    .
    
Workflow Diagram (DOT)

ExtractionWorkflow Start Crude Mixture (Acid + Neutrals) Dissolve Dissolve in MTBE Start->Dissolve BaseWash Extract with 1M NaOH (pH > 10) Dissolve->BaseWash Sep1 Phase Separation BaseWash->Sep1 OrgLayer1 Organic Layer (Contains Neutrals/Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Carboxylate) Sep1->AqLayer1 Keep Acidify Acidify with 1M HCl to pH < 2 AqLayer1->Acidify BackExtract Back-extract into fresh MTBE Acidify->BackExtract Sep2 Phase Separation BackExtract->Sep2 AqLayer2 Aqueous Waste (Salts) Sep2->AqLayer2 Discard FinalOrg Final Organic Layer (Target Acid) Sep2->FinalOrg Dry Dry (MgSO4) & Concentrate FinalOrg->Dry

Caption: Figure 1: Reactive extraction workflow separating the target acid from neutral impurities via pH manipulation.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).

  • Base Extraction: Add 1.0 M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously for 2 minutes.

    • Critical Check: Measure the pH of the aqueous layer.[1][2][3] It must be >10 to ensure full deprotonation.[1]

  • Phase Separation: Separate the layers.

    • Organic Layer:[1][2] Contains non-acidic impurities (starting materials).[1][2] Set aside for TLC analysis (do not discard until yield is confirmed).

    • Aqueous Layer:[1][2][4] Contains the target as sodium 3-(1-methylcyclopropyl)propanoate.[1][2]

  • Wash: Wash the aqueous layer once with a small volume of fresh MTBE to remove entrained neutral organics.[1][2]

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1.0 M HCl while stirring until pH reaches ~1-2.

    • Observation: The solution should become cloudy as the free acid oils out.[1][2]

  • Back-Extraction: Extract the acidic aqueous mixture with MTBE (3 x volumes).

  • Drying: Combine organic extracts, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Protocol B: Vacuum Distillation (High Purity Isolation)

Objective: Isolate the pure acid from non-volatile residues (polymers, inorganic salts) or separate from homologous acids with different boiling points.[1][2] Applicability: Best for liquid or low-melting solid forms of the acid.[1][2]

Equipment Setup
  • Short-path distillation head (Vigreux column optional for difficult separations).[1][2]

  • High vacuum pump (capable of < 1 mmHg).[1][2]

  • Oil bath with precise temperature control.[1][2]

Protocol
  • Degassing: Place the crude oil in the still pot. Apply vacuum at room temperature to remove residual solvents (MTBE/EtOAc).[1][2]

  • Heating: Slowly ramp the oil bath temperature.

    • Expected Boiling Point: The BP will drop significantly under vacuum.[1][2] Estimate

      
       at 0.5 mmHg.[1][2]
      
  • Fraction Collection:

    • Fore-run: Discard the first 5-10% of distillate (often contains lower MW impurities or solvent).[1][2]

    • Main Fraction: Collect the steady boiling fraction.

    • Residue: Do not distill to dryness; leave the "pot residue" (tars/polymers) behind.[1][2]

Protocol C: Flash Chromatography (Polishing)

Objective: Separation of closely related impurities (e.g., isomers, ring-opened byproducts) that co-extract or co-distill.[1][2]

Stationary Phase Selection
  • Normal Phase (Silica Gel): Standard choice.[1][2]

  • Reverse Phase (C18): Recommended if the compound is extremely lipophilic or if separating from very polar impurities.[1][2]

Mobile Phase Optimization

Carboxylic acids often "streak" or "tail" on silica gel due to interaction with silanol groups.[1][2] Acid modification is mandatory.

  • Solvent System: Hexane : Ethyl Acetate (Gradient 0%

    
     30% EtOAc).[1][2]
    
  • Modifier: Add 1% Formic Acid or 0.5% Acetic Acid to both the Hexane and EtOAc bottles.

    • Why? The acid modifier keeps the target molecule in its protonated (neutral) form, preventing interaction with basic sites on the silica and ensuring sharp peaks.[1][2]

Detection
  • UV: Carboxylic acids have weak UV absorbance (end absorption ~210 nm).[1][2]

  • Stain: Use KMnO4 (oxidizes the cyclopropane/alkyl chain) or Bromocresol Green (specific for acids—turns yellow spots on blue background).[1][2]

Quality Control & Validation

Every purification must be validated.

MethodCharacteristic SignalPassing Criteria
1H NMR (

)
Cyclopropyl: Multiplets at

0.2–0.6 ppm.Methyl: Singlet at

~1.0–1.1 ppm.Chain: Triplets at

~2.4 ppm (

-CH2).[1][2]
No alkene peaks (

5-6 ppm).[1][2] Integral ratios match structure.
HPLC-UV/MS Single peak at expected Retention Time.Purity > 98% (Area %).[1][2][5][6][7]
qNMR Comparison against Internal Standard (e.g., Maleic Acid).Weight % purity > 95%.

References

  • General Acid Purification: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for pKa-based extractions).

  • Cyclopropyl Synthesis & Stability: Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003).[1][2] Stereoselective cyclopropanation reactions. Chemical Reviews, 103(4), 977-1050.[1][2] Link[1][2]

  • Chromatography of Acids: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Source for acid-modified mobile phases).[1][2][5]

  • Compound Data: PubChem. 3-(1-methylcyclopropyl)propanoic acid.[1][2] CID 516709117.[1][8] Link[1][2][8]

Sources

Application Notes and Protocols: 3-(1-Methylcyclopropyl)propanoic Acid as a Potential Chemical Probe for Acyl-CoA Dehydrogenase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential use of 3-(1-Methylcyclopropyl)propanoic acid as a chemical probe for investigating fatty acid metabolism. Based on mechanistic insights from structurally related molecules, we hypothesize that this compound acts as a suicide inhibitor of acyl-CoA dehydrogenases (ACADs), a critical family of enzymes in mitochondrial β-oxidation. Herein, we present the scientific rationale for this proposed mechanism of action, detailed protocols for its synthesis, and robust in vitro and cell-based assays to validate its efficacy and selectivity as a chemical probe.

Introduction: The Need for Novel Probes in Fatty Acid Metabolism

Fatty acid oxidation (FAO) is a fundamental metabolic process, and its dysregulation is implicated in a range of human pathologies, including metabolic syndrome, cardiovascular diseases, and cancer. Acyl-CoA dehydrogenases (ACADs) catalyze the initial, rate-limiting step of mitochondrial β-oxidation.[1] Consequently, the ability to selectively modulate ACAD activity is of significant interest for both basic research and therapeutic development. Chemical probes serve as invaluable tools for dissecting the roles of specific enzymes within complex biological systems.[2] An ideal chemical probe should exhibit high potency, selectivity, and a well-defined mechanism of action.

3-(1-Methylcyclopropyl)propanoic acid is a synthetic fatty acid analog featuring a strained cyclopropyl ring. This structural motif is key to its proposed mechanism. While direct studies on this specific molecule are not yet prevalent in the literature, strong evidence from analogous compounds suggests its potential as a mechanism-based inhibitor of ACADs. A notable precedent is (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a toxic metabolite that acts as a suicide inhibitor of several ACADs.[3]

Proposed Mechanism of Action: Suicide Inhibition of Acyl-CoA Dehydrogenases

We propose that 3-(1-Methylcyclopropyl)propanoic acid, after intracellular conversion to its coenzyme A thioester, 3-(1-Methylcyclopropyl)propanoyl-CoA, acts as a suicide substrate for ACADs.

The catalytic cycle of ACADs involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate by a conserved glutamate residue in the active site.[4] This is followed by the transfer of a hydride from the β-carbon to the flavin adenine dinucleotide (FAD) cofactor.

In the case of 3-(1-Methylcyclopropyl)propanoyl-CoA, we hypothesize a similar initial enzymatic step. The active site glutamate would abstract an α-proton, leading to the formation of a transient carbanion. This intermediate, stabilized by the adjacent thioester, would then trigger the opening of the strained cyclopropyl ring. This ring-opening is predicted to generate a highly reactive species that can covalently modify a nucleophilic residue in the enzyme's active site or the FAD cofactor itself, leading to irreversible inactivation of the enzyme.[5] This process, where the enzyme's own catalytic activity transforms a substrate into an inactivating agent, is termed suicide inhibition.[6]

G cluster_0 Proposed Mechanism of Suicide Inhibition Substrate 3-(1-Methylcyclopropyl)propanoyl-CoA Enzyme Acyl-CoA Dehydrogenase (ACAD) Substrate->Enzyme Binding to Active Site Intermediate Reactive Intermediate (Post-Ring Opening) Enzyme->Intermediate Catalytic Action (α-proton abstraction) Inactive_Enzyme Covalently Modified Inactive ACAD Intermediate->Inactive_Enzyme Covalent Modification

Caption: Proposed mechanism of ACAD suicide inhibition.

Synthesis of 3-(1-Methylcyclopropyl)propanoic acid

While a direct, optimized synthesis for 3-(1-Methylcyclopropyl)propanoic acid is not extensively documented, a plausible synthetic route can be adapted from methods used for similar cyclopropyl and propanoic acid derivatives.[7][8] The following is a proposed synthetic scheme.

G cluster_1 Synthetic Workflow Start Methyl Acrylate & 1-Bromo-1-methylethane Step1 Cyclopropanation Start->Step1 Intermediate Methyl 1-methylcyclopropane-1-carboxylate Step1->Intermediate Step2 Reduction (e.g., LiAlH4) Intermediate->Step2 Alcohol (1-Methylcyclopropyl)methanol Step2->Alcohol Step3 Halogenation (e.g., PBr3) Alcohol->Step3 Halide 1-(Bromomethyl)-1-methylcyclopropane Step3->Halide Step4 Grignard Formation & Reaction with CO2 Halide->Step4 Carboxylic_Acid 2-(1-Methylcyclopropyl)acetic acid Step4->Carboxylic_Acid Step5 Arndt-Eistert Homologation Carboxylic_Acid->Step5 Final_Product 3-(1-Methylcyclopropyl)propanoic acid Step5->Final_Product

Caption: A potential synthetic route for 3-(1-Methylcyclopropyl)propanoic acid.

Note: This is a generalized scheme. Specific reaction conditions, reagents, and purification methods would need to be optimized.

In Vitro Characterization of ACAD Inhibition

To validate the hypothesis that 3-(1-Methylcyclopropyl)propanoic acid inhibits ACADs, in vitro assays using purified enzymes are essential. The electron-transfer flavoprotein (ETF) fluorescence reduction assay is a well-established method for measuring ACAD activity.[9]

Principle of the ETF Fluorescence Reduction Assay

This assay monitors the transfer of electrons from the ACAD substrate to ETF, which results in a decrease in ETF's intrinsic fluorescence. An inhibitor of the ACAD will slow down or prevent this fluorescence reduction.

Protocol: In Vitro ACAD Inhibition Assay
  • Reagents and Materials:

    • Purified recombinant ACAD enzyme (e.g., medium-chain acyl-CoA dehydrogenase, MCAD).

    • Purified recombinant ETF.[9]

    • Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD).[10]

    • 3-(1-Methylcyclopropyl)propanoic acid.

    • Coenzyme A, ATP, and Acyl-CoA synthetase (for in situ generation of the CoA thioester of the probe).

    • Assay buffer (e.g., 100 mM HEPES, pH 7.6, 0.5 mM EDTA).

    • Fluorometer and microplates.

  • Procedure:

    • Prepare a stock solution of 3-(1-Methylcyclopropyl)propanoic acid in a suitable solvent (e.g., DMSO).

    • In a microplate well, combine the assay buffer, ETF, and the ACAD enzyme.

    • To test for inhibition, add varying concentrations of 3-(1-Methylcyclopropyl)propanoic acid (and CoA, ATP, Acyl-CoA synthetase to form the active inhibitor). Include a vehicle control (DMSO).

    • Pre-incubate the enzyme with the potential inhibitor for a defined period (e.g., 15-30 minutes) to allow for potential covalent modification.

    • Initiate the reaction by adding the acyl-CoA substrate.

    • Immediately begin monitoring the decrease in ETF fluorescence (excitation ~380 nm, emission ~495 nm) over time.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

    • To investigate the mechanism of inhibition (e.g., time-dependent inactivation characteristic of suicide inhibition), pre-incubate the enzyme with the inhibitor for varying times before adding the substrate and measure the remaining enzyme activity.

ParameterDescription
IC₅₀ The concentration of inhibitor required to reduce the enzyme activity by 50%.
k_inact The maximal rate of inactivation.
K_I The inhibitor concentration that gives half-maximal inactivation.

Cell-Based Assays for Investigating Effects on Fatty Acid Oxidation

Cell-based assays are crucial for confirming that the chemical probe is active in a cellular context and for assessing its effects on the overall FAO pathway.

Principle of Cell-Based FAO Assays

These assays typically involve supplying cells with a fatty acid substrate and measuring a downstream product of β-oxidation. Inhibition of FAO will lead to a decrease in the measured product.

Protocol: Cellular FAO Inhibition Assay
  • Reagents and Materials:

    • Cell line of interest (e.g., HepG2, C2C12 myotubes).

    • Cell culture medium and supplements.

    • 3-(1-Methylcyclopropyl)propanoic acid.

    • Radiolabeled fatty acid (e.g., [³H]palmitate or [¹⁴C]palmitate) or a stable-isotope-labeled fatty acid.

    • Scintillation counter or mass spectrometer.

    • Positive control inhibitor (e.g., etomoxir for CPT1 inhibition).

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Pre-treat the cells with varying concentrations of 3-(1-Methylcyclopropyl)propanoic acid for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • Replace the medium with fresh medium containing the labeled fatty acid substrate.

    • Incubate for a period to allow for fatty acid uptake and oxidation (e.g., 2-4 hours).

    • Measure the product of FAO. For radiolabeled substrates, this is often the amount of radiolabeled water (for ³H-labeled substrates) or acid-soluble metabolites (for ¹⁴C-labeled substrates) produced.[11] For stable-isotope-labeled substrates, this involves measuring the incorporation of the label into downstream metabolites like acetyl-CoA or TCA cycle intermediates by mass spectrometry.

    • Normalize the results to the total protein content in each well.

  • Data Analysis:

    • Quantify the amount of FAO product in treated versus control cells.

    • Determine the dose-dependent effect of 3-(1-Methylcyclopropyl)propanoic acid on cellular FAO and calculate the EC₅₀ value.

G cluster_2 Cell-Based FAO Assay Workflow Cell_Culture Plate and Culture Cells Pre-treatment Pre-treat with 3-(1-Methylcyclopropyl)propanoic acid Cell_Culture->Pre-treatment Substrate_Addition Add Labeled Fatty Acid Substrate Pre-treatment->Substrate_Addition Incubation Incubate for Fatty Acid Oxidation Substrate_Addition->Incubation Measurement Measure FAO Product (e.g., Radiolabeled H2O or Metabolites) Incubation->Measurement Analysis Data Analysis (Normalize to Protein) Measurement->Analysis

Caption: Workflow for the cell-based fatty acid oxidation assay.

Validating On-Target Effects and Selectivity

A critical aspect of chemical probe validation is to demonstrate that the observed biological effects are due to the intended target.

  • Orthogonal Assays: Use a structurally different, known inhibitor of ACADs to see if it phenocopies the effects of 3-(1-Methylcyclopropyl)propanoic acid.

  • Target Engagement Assays: Develop a clickable or photo-affinity-labeled version of the probe to directly identify its binding partners in cell lysates.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of a specific ACAD. If 3-(1-Methylcyclopropyl)propanoic acid acts on this target, its effect should be diminished in the knockdown/knockout cells.

  • Selectivity Profiling: Test the probe against a panel of other metabolic enzymes to ensure it does not have significant off-target effects.

Conclusion and Future Directions

3-(1-Methylcyclopropyl)propanoic acid represents a promising, yet uncharacterized, potential chemical probe for the study of fatty acid metabolism. The protocols and rationale provided in this document offer a clear roadmap for researchers to validate its hypothesized mechanism as a suicide inhibitor of acyl-CoA dehydrogenases. Successful validation of this probe will provide a valuable new tool for the scientific community to dissect the intricate roles of fatty acid oxidation in health and disease.

References

  • Wikipedia. (n.d.). Acyl-CoA dehydrogenase. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Suicide inhibition – Knowledge and References. Retrieved from [Link]

  • WEHI. (2023). Inhibitory Investigations of Acyl-CoA Derivatives against Human Lipoxygenase Isozymes. Retrieved from [Link]

  • Vijaya Marakala. (2019, October 27). Suicide Enzyme Inhibition: biochemistry [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2019). An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected thioester inhibitors of the acyl-CoA dehydrogenases. Compounds. Retrieved from [Link]

  • PubMed. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Retrieved from [Link]

  • PubMed. (1990). Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Retrieved from [Link]

  • MDPI. (2022). Lymphocyte Medium-Chain Acyl-CoA Dehydrogenase Activity and Its Potential as a Diagnostic Confirmation Tool in Newborn Screening Cases. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Suicide Substrates as Irreversible Inhibitors of Flavoenzymes. Retrieved from [Link]

  • MDPI. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]

  • PubMed. (1993). Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies. Retrieved from [Link]

  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • ResearchGate. (n.d.). Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). Retrieved from [Link]

  • Theranostics. (n.d.). Activated molecular probes for enzyme recognition and detection. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). FAO - Overview: Fatty Acid Oxidation Probe Assay, Fibroblast Culture. Retrieved from [Link]

  • PubMed. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Retrieved from [Link]

  • PubMed. (2020). Competitive profiling for enzyme inhibitors using chemical probes. Retrieved from [Link]

  • ResearchGate. (n.d.). In situ assay of fatty acid -oxidation by metabolite profiling following permeabilization of cell membranes. Retrieved from [Link]

Sources

Preclinical Profiling of 3-(1-Methylcyclopropyl)propanoic Acid: GPR40 Activation and Metabolic Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(1-Methylcyclopropyl)propanoic acid represents a critical pharmacophore in the design of G-Protein Coupled Receptor 40 (GPR40/FFAR1) agonists. By introducing a cyclopropyl ring into the fatty acid tail, medicinal chemists achieve conformational constraint that can enhance receptor potency and metabolic stability compared to flexible alkyl chains. However, the incorporation of cyclopropyl-carboxylic acid moieties carries a historical risk of mitochondrial toxicity via Mechanism-Based Inhibition (MBI) of fatty acid


-oxidation.

This Application Note provides a dual-track protocol for characterizing this chemical entity: (1) Validating GPR40 agonism using calcium flux assays, and (2) De-risking mitochondrial toxicity using metabolic stability and respiration profiling.

Introduction: The Efficacy-Safety Paradox

The molecule 3-(1-Methylcyclopropyl)propanoic acid serves as a bioisostere for medium-chain fatty acids. Its development is driven by the need for potent insulin secretagogues (GPR40 agonists) for Type 2 Diabetes treatment. However, its structural similarity to toxins like Hypoglycin A (found in unripe ackee fruit) necessitates rigorous safety profiling.

  • Therapeutic Mechanism: The carboxylic acid headgroup binds to the arginine residues within the GPR40 binding pocket, while the lipophilic tail interacts with the hydrophobic crevice, triggering

    
    -mediated calcium mobilization and insulin secretion.
    
  • Toxicity Mechanism: If the molecule is activated to an Acyl-CoA thioester, the cyclopropyl ring can undergo ring-opening during dehydrogenation, covalently binding to and inactivating Acyl-CoA Dehydrogenases (ACADs). This stalls

    
    -oxidation, leading to microvesicular steatosis.
    
Strategic Workflow

The following diagram outlines the critical decision matrix for this compound:

G cluster_efficacy Efficacy (GPR40) cluster_safety Safety (Mitochondria) Compound 3-(1-Methylcyclopropyl) propanoic acid Binding Receptor Binding (Arg Residues) Compound->Binding Activation Acyl-CoA Synthetase (Activation) Compound->Activation Gaq Gaq Signaling (IP3 Pathway) Binding->Gaq CaFlux Calcium Mobilization (FLIPR Assay) Gaq->CaFlux Decision Go/No-Go Decision CaFlux->Decision Dehydrogenation Acyl-CoA Dehydrogenase (Attempted Beta-Oxidation) Activation->Dehydrogenation Inhibition Covalent Adduct (Enzyme Inactivation) Dehydrogenation->Inhibition Inhibition->Decision

Figure 1: Dual-track profiling strategy. The compound must demonstrate GPR40 efficacy (Green path) while avoiding irreversible mitochondrial enzyme inhibition (Red path).

Efficacy Protocol: GPR40-Mediated Calcium Mobilization

Objective: To determine the


 of 3-(1-Methylcyclopropyl)propanoic acid for GPR40 activation using a kinetic fluorescence assay.
Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR40 (FFAR1).

  • Reagents: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices), Probenecid (to inhibit dye efflux).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Positive Control: Linoleic Acid or Fasiglifam (TAK-875).

Experimental Workflow
  • Cell Plating: Seed GPR40-expressing cells (10,000 cells/well) in 384-well black-wall/clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO

    
    .
    
  • Dye Loading:

    • Remove culture media.

    • Add 20

      
      L of Calcium 6 dye loading buffer containing 2.5 mM Probenecid.
      
    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of 3-(1-Methylcyclopropyl)propanoic acid in HBSS (Range: 1 nM to 100

      
      M).
      
    • Note: Ensure final DMSO concentration is <0.5% to avoid non-specific calcium artifacts.

  • Assay Execution (FLIPR/FDSS):

    • Transfer plate to the kinetic imaging plate reader.

    • Record baseline fluorescence (Ex 485 nm / Em 525 nm) for 10 seconds.

    • Inject 10

      
      L of compound.
      
    • Record fluorescence for 120 seconds.

Data Analysis

Calculate the response as


 (Max fluorescence - Baseline) / Baseline. Fit data to a sigmoidal dose-response equation (4-parameter logistic) to derive 

.
CompoundExpected EC50 (

M)
Efficacy (% of Ref)Interpretation
Linoleic Acid (Ref)1.0 - 5.0100%Endogenous Ligand
TAK-875 (Control)0.01 - 0.05>100%Super-agonist
Test Molecule 0.5 - 10.0 TBD Target Range

Safety Protocol: Mitochondrial Toxicity & CoA Conjugation

Objective: To detect if the molecule forms reactive CoA thioesters and inhibits mitochondrial respiration.

Part A: Detection of Acyl-CoA Conjugates (LC-MS/MS)

This step confirms if the molecule enters the mitochondrial


-oxidation pathway.
  • Incubation:

    • Incubate 10

      
      M of test compound with fresh mouse/human hepatocytes (
      
      
      
      cells/mL) for 0, 1, and 4 hours.
  • Extraction:

    • Quench with ice-cold acetonitrile containing 1% formic acid.

    • Add internal standard (e.g., Propionyl-CoA-

      
      ).
      
    • Centrifuge at 4,000 rpm for 20 mins.

  • Analysis:

    • Analyze supernatant via LC-HRMS (High-Resolution Mass Spec).

    • Target Mass: Search for [M + CoA - H

      
      O + H]
      
      
      
      .
    • Calculation: Molecular Weight of Acid (128.[1]17) + Coenzyme A (767.5) - Water (18) = ~877.6 Da .

  • Interpretation: High levels of the CoA conjugate suggest the molecule is a substrate for Acyl-CoA Synthetase, a prerequisite for toxicity.

Part B: Seahorse XF Mitochondrial Stress Test

This assay measures the Oxygen Consumption Rate (OCR) to detect respiratory chain inhibition.

Experimental Design:

  • System: Seahorse XFe96 Analyzer.

  • Cells: HepG2 cells (glucose vs. galactose media). Note: Galactose forces cells to rely on oxidative phosphorylation, increasing sensitivity to mitochondrial toxins.

Protocol:

  • Basal Respiration: Measure OCR in the presence of the test compound (titrate 1

    
    M - 100 
    
    
    
    M) for 60 minutes.
  • Oligomycin Injection (1

    
    M):  Inhibits ATP synthase. Drop in OCR represents ATP-linked respiration.
    
  • FCCP Injection (0.5

    
    M):  Uncoupler. Maximizes respiration. Failure to increase OCR indicates electron transport chain (ETC) collapse.
    
  • Rotenone/Antimycin A (0.5

    
    M):  Shuts down Complex I/III.
    

Seahorse Start HepG2 Cells (Galactose Media) Basal Measure Basal OCR (+ Test Compound) Start->Basal Oligo Inject Oligomycin (ATP Synthase Block) Basal->Oligo ATP Production FCCP Inject FCCP (Maximal Respiration) Oligo->FCCP Spare Capacity RotAnt Inject Rot/Ant (Non-Mito Respiration) FCCP->RotAnt

Figure 2: Seahorse XF Workflow. A drop in "Maximal Respiration" (after FCCP) compared to vehicle control indicates mitochondrial toxicity.

References

  • GPR40 Mechanism & Agonists

    • Hirasawa, A., et al. (2005). "Free fatty acids regulate gut incretin glucagon-like peptide-1 secretion through GPR120."[2] Nature Medicine. Link

    • Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters. Link

  • Cyclopropyl Acid Toxicity (Mechanism-Based Inhibition)

    • Lai, Y., et al. (2021). "Metabolic Idiosyncratic Toxicity of Drugs: Overview of the Hepatic Toxicity Induced by the Anxiolytic, Panadiplon." Chemical Research in Toxicology. (Demonstrates the cyclopropyl-carboxylic acid toxicity pathway). Link

    • Tserng, K. Y., et al. (1989). "Metabolism of cyclopropanecarboxylic acid." Biochemistry. (Foundational work on cyclopropyl beta-oxidation). Link

  • Mitochondrial Assays

    • Agilent Technologies. "Seahorse XF Cell Mito Stress Test Kit User Guide." Link

Sources

Application Notes and Protocols for the Study of 3-(1-Methylcyclopropyl)propanoic Acid in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the potential of 3-(1-methylcyclopropyl)propanoic acid as an enzyme inhibitor. While direct inhibitory roles for this specific molecule are not yet extensively documented, its structural characteristics—a short-chain fatty acid analogue bearing a strained cyclopropane ring—point towards a strong hypothesis of interaction with enzymes involved in lipid metabolism. Specifically, we propose Cyclopropane Fatty Acid Synthase (CFAS) as a primary putative target. This document outlines the scientific rationale for this hypothesis, a proposed synthetic route for the compound, and a detailed, multi-stage experimental workflow to rigorously test its inhibitory activity and elucidate its mechanism of action. The protocols provided are designed to be self-validating, guiding the researcher from initial screening through to in-depth kinetic analysis.

Introduction: The Rationale for Investigating 3-(1-Methylcyclopropyl)propanoic Acid

Cyclopropane-containing molecules are found in a variety of natural products and pharmaceuticals, often imparting unique biological activities. The strained three-membered ring can mimic a double bond or act as a reactive group, making it a compelling motif in drug design.[1] In particular, cyclopropane fatty acids (CFAs) are integral components of the cell membranes of many bacteria, where they are synthesized by CFAS enzymes from unsaturated fatty acid precursors.[2][3] These enzymes play a crucial role in adapting to environmental stresses, and their inhibition can be a target for novel antimicrobial agents.[4]

3-(1-Methylcyclopropyl)propanoic acid possesses structural similarities to the fatty acid substrates of CFAS, with the cyclopropane ring positioned analogously to the double bond in the natural substrate. This structural analogy forms the basis of our primary hypothesis: that 3-(1-methylcyclopropyl)propanoic acid may act as a competitive or mechanism-based inhibitor of CFAS. The strained ring could potentially lead to irreversible inhibition by forming a covalent bond with active site residues.[1][5]

This guide will provide the necessary protocols to investigate this hypothesis, offering a roadmap for researchers to characterize the inhibitory potential of this and similar molecules.

Proposed Synthesis of 3-(1-Methylcyclopropyl)propanoic Acid

As the commercial availability of 3-(1-methylcyclopropyl)propanoic acid may be limited, a plausible synthetic route is proposed below. This two-step process involves a cyclopropanation reaction followed by hydrolysis.

Step 1: Synthesis of Ethyl 3-(1-methylcyclopropyl)propanoate

A modified Simmons-Smith cyclopropanation reaction can be employed. Starting with an appropriate α,β-unsaturated ester, the cyclopropane ring is formed.

  • Materials: Ethyl crotonate, diethylzinc, diiodomethane, anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve ethyl crotonate in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of diethylzinc, followed by the dropwise addition of diiodomethane.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 3-(1-methylcyclopropyl)propanoate.

Step 2: Hydrolysis to 3-(1-Methylcyclopropyl)propanoic Acid

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.[6]

  • Materials: Ethyl 3-(1-methylcyclopropyl)propanoate, sodium hydroxide (NaOH), methanol, water, hydrochloric acid (HCl).

  • Procedure:

    • Dissolve the purified ester from Step 1 in a mixture of methanol and water.

    • Add a solution of NaOH (2-3 equivalents) in water.

    • Heat the mixture to 50-80°C and stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-5 with the slow addition of concentrated HCl.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(1-methylcyclopropyl)propanoic acid.

Experimental Workflow for Enzyme Inhibition Studies

A systematic approach is crucial for the comprehensive evaluation of a potential enzyme inhibitor. The following workflow is recommended:

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_potency Phase 2: Potency Determination cluster_mechanism Phase 3: Mechanism of Action primary_screen Primary Screen (Single High Concentration) determine_hit Hit Identification (% Inhibition > 50%) primary_screen->determine_hit Measure Activity ic50 IC50 Determination (Dose-Response Curve) determine_hit->ic50 Confirmed Hit kinetic_analysis Reversible Inhibition Kinetics (Vary [S] and [I]) ic50->kinetic_analysis irreversible_analysis Irreversible Inhibition Test (Time-Dependent Inhibition) ic50->irreversible_analysis mechanism Elucidate Mechanism (Competitive, Irreversible, etc.) kinetic_analysis->mechanism irreversible_analysis->mechanism

Caption: A multi-phase workflow for inhibitor characterization.

Detailed Experimental Protocols

Protocol 1: High-Throughput Screening against Cyclopropane Fatty Acid Synthase (CFAS)

This initial screen aims to identify if 3-(1-methylcyclopropyl)propanoic acid exhibits inhibitory activity against the target enzyme at a single, high concentration.

  • Objective: To rapidly assess the inhibitory potential of the test compound.

  • Principle: A coupled colorimetric assay can be used to monitor CFAS activity. The reaction consumes S-adenosyl-L-methionine (SAM), and the product, S-adenosyl-L-homocysteine (SAH), can be detected.

  • Materials:

    • Purified recombinant CFAS enzyme.[7]

    • Phospholipid vesicles containing unsaturated fatty acids (e.g., dioleoylphosphatidylcholine, DOPC).

    • S-adenosyl-L-methionine (SAM).

    • A commercial SAH detection kit (e.g., colorimetric or fluorescent).

    • 3-(1-Methylcyclopropyl)propanoic acid (test inhibitor).

    • Known CFAS inhibitor (positive control, e.g., Sinefungin or Dioctylamine).[8]

    • DMSO (vehicle control).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • 96-well microplate.

  • Procedure:

    • Prepare a stock solution of 3-(1-methylcyclopropyl)propanoic acid in DMSO.

    • In a 96-well plate, add the assay components in the following order:

      • Assay buffer.

      • Test inhibitor (e.g., to a final concentration of 50-100 µM).

      • Positive control inhibitor.

      • DMSO (for vehicle control wells).

    • Add the CFAS enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding the substrate mixture (phospholipid vesicles and SAM).

    • Incubate for a fixed time (e.g., 30-60 minutes).

    • Stop the reaction and measure the amount of SAH produced according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_no_enzyme) / (Absorbance_vehicle - Absorbance_no_enzyme))

    • A compound is typically considered a "hit" if it shows >50% inhibition.

Protocol 2: Determination of IC50

For a confirmed hit, a dose-response experiment is performed to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50).

  • Objective: To quantify the potency of the inhibitor.

  • Procedure:

    • Perform the CFAS assay as described in Protocol 1.

    • Instead of a single concentration, use a serial dilution of 3-(1-methylcyclopropyl)propanoic acid (e.g., 8-10 concentrations ranging from nanomolar to micromolar).

    • Include vehicle and no-enzyme controls.

  • Data Analysis:

    • Calculate the % inhibition for each inhibitor concentration.

    • Plot % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

Table 1: Example Data for IC50 Determination

[Inhibitor] (µM)Log [Inhibitor]% Inhibition (Mean ± SD)
0.01-2.005.2 ± 1.1
0.1-1.0015.8 ± 2.5
10.0048.9 ± 3.2
101.0085.1 ± 1.9
1002.0098.6 ± 0.8
Protocol 3: Elucidation of the Mechanism of Inhibition

This stage distinguishes between reversible and irreversible inhibition and further characterizes the mode of action.

  • Objective: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Procedure:

    • Perform the enzyme assay with varying concentrations of the substrate (e.g., phospholipid vesicles) at several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • Measure the initial reaction velocity (V₀) for each condition.

  • Data Analysis:

    • Generate Michaelis-Menten plots (V₀ vs. [S]) for each inhibitor concentration.

    • Create Lineweaver-Burk plots (1/V₀ vs. 1/[S]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) to determine the inhibition type.[9]

inhibition_modes cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive comp comp noncomp noncomp uncomp uncomp

Caption: Lineweaver-Burk plots for different inhibition types.

  • Objective: To determine if the compound acts as a time-dependent or irreversible inhibitor.[10][11]

  • Procedure:

    • Pre-incubate the CFAS enzyme with different concentrations of 3-(1-methylcyclopropyl)propanoic acid (or a single high concentration) for various time intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay medium containing the substrates to initiate the reaction. The dilution should be large enough to prevent further inhibition by any unbound inhibitor.

    • Measure the residual enzyme activity.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

    • For an irreversible inhibitor, this plot should yield a straight line for each inhibitor concentration, with a slope of -k_obs (the observed rate of inactivation).

    • A secondary plot of k_obs versus inhibitor concentration can be used to determine the inactivation rate constant (k_inact) and the inhibitor's affinity for the enzyme before inactivation (K_I).

irreversible_inhibition E Enzyme (E) EI Reversible Complex (E·I) E->EI k1 I Inhibitor (I) I->EI EI_inactive Inactive Covalent Complex (E-I) EI->EI_inactive k_inact

Caption: A potential mechanism for irreversible inhibition.

Conclusion and Future Directions

This guide provides a robust framework for the systematic investigation of 3-(1-methylcyclopropyl)propanoic acid as a potential enzyme inhibitor, with a strong focus on Cyclopropane Fatty Acid Synthase as a primary target. By following these protocols, researchers can obtain reliable data on the compound's potency and mechanism of action. Positive results would warrant further studies, including structural analysis of the enzyme-inhibitor complex and in vivo testing in relevant bacterial models to validate its potential as a novel antimicrobial agent.

References

  • Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. (2024). PubMed. Available at: [Link]

  • Defining the functional properties of cyclopropane fatty acid synthase from Pseudomonas aeruginosa PAO1. (n.d.). PubMed Central. Available at: [Link]

  • Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. (n.d.). IntechOpen. Available at: [Link]

  • Inhibition of Cyclopropane Fatty Acid Synthesis in the Membrane of Halophilic Halomonas socia CKY01 by Kanamycin. (2022). ResearchGate. Available at: [Link]

  • Cyclopropane Fatty Acid Synthase of Escherichia Coli: Deduced Amino Acid Sequence, Purification, and Studies of the Enzyme Active Site. (1991). PubMed. Available at: [Link]

  • Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. (2022). National Institutes of Health. Available at: [Link]

  • Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. (2008). PubMed. Available at: [Link]

  • Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts. (2011). Google Patents.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991). PubMed Central. Available at: [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2010). ACS Publications. Available at: [Link]

  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. (2022). PubMed Central. Available at: [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1987). ResearchGate. Available at: [Link]

  • Virtual screening-based identification of novel fatty acid synthase inhibitor and evaluation of its antiproliferative activity in breast cancer cells. (2021). PubMed. Available at: [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Publications. Available at: [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2021). MDPI. Available at: [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. (1991). Biochemical Journal. Available at: [Link]

  • Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2013). ResearchGate. Available at: [Link]

  • Producing Cyclopropane Fatty Acid in Plant Leafy Biomass via Expression of Bacterial and Plant Cyclopropane Fatty Acid Synthases. (2020). Frontiers in Plant Science. Available at: [Link]

  • Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. (2023). ACS Catalysis. Available at: [Link]

  • The Enzymatic Chemistry of Cyclopropane, Epoxide, and Aziridine Biosynthesis. (2011). PubMed Central. Available at: [Link]

  • Screening of Natural Inhibitors from Pleurotus ostreatus against PHGDH for Enhancing Antiviral Innate Immunity through Mendelian. (2023). ACS Publications. Available at: [Link]

  • Cyclopropane fatty acid synthase mutants of probiotic human-derived Lactobacillus reuteri are defective in TNF inhibition. (2012). PubMed Central. Available at: [Link]

  • Enzyme Inhibition. (n.d.). Chemistry LibreTexts. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. (2014). Google Patents.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2016). PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Problems with 3-(1-Methylcyclopropyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(1-Methylcyclopropyl)propanoic Acid Synthesis

Executive Summary

The synthesis of 3-(1-Methylcyclopropyl)propanoic acid presents a deceptive challenge. While it appears to be a simple homologation of a cyclopropane core, the presence of the quaternary carbon (1-methyl position) creates significant steric hindrance during the cyclopropanation step. Furthermore, the final isolation of the free carboxylic acid carries a high risk of acid-catalyzed ring opening.

This guide addresses the three most common failure modes reported by our users:

  • Stalled Conversion: The precursor alkene (4-methylpent-4-enoate) is sluggish under standard Simmons-Smith conditions.

  • Zinc Emulsions: Post-reaction workups result in intractable sludges.

  • Product Decomposition: Loss of the cyclopropane ring during the final hydrolysis/acidification.

Module 1: The "Stalled Reaction" (Cyclopropanation)

User Issue: "I am using the standard Furukawa modification (


) on methyl 4-methylpent-4-enoate, but conversion stalls at 60% even after 24 hours. Adding more reagent doesn't help."

Root Cause Analysis: The target precursor is a gem-disubstituted alkene . Unlike terminal alkenes, the steric bulk of the methyl group hinders the approach of the zinc carbenoid species (


). Standard stoichiometry (2.0 equiv) is often insufficient for these hindered substrates.

Troubleshooting Protocol:

VariableStandard Protocol (Failure Prone)Optimized Protocol (High Conversion)
Stoichiometry 2.0 equiv

5.0 - 6.0 equiv

Addition Rate Rapid additionSlow infusion (over 2-4 hours) via syringe pump
Temperature


Additive NoneTFA (Trifluoroacetic acid) (0.5 equiv relative to Zn)

The "Booster" Fix (Charette Modification): For stubborn substrates, the addition of a Lewis Acid or an electron-withdrawing ligand accelerates the reaction.

  • Dissolve

    
     (5.0 equiv) in dry DCM at 
    
    
    
    .
  • Add TFA (0.5 equiv) slowly. The resulting

    
     species forms a more electrophilic carbenoid upon reaction with 
    
    
    
    .
  • Add

    
     (5.0 equiv) and stir for 20 mins.
    
  • Add your substrate slowly.

Critical Safety Note:


 is pyrophoric.[1] Ensure all needles and glassware are oven-dried and purged with Argon.

Module 2: The "Zinc Sludge" (Workup)

User Issue: "Upon quenching with saturated


, a thick white paste formed. I cannot separate the organic layer, and filtration is impossible."

Root Cause Analysis: Zinc salts form gelatinous hydroxides/oxides upon contact with aqueous base or neutral water. These emulsions trap your product.

The "Rochelle's Salt" Solution: Do not use


 alone. You must chelate the Zinc.

Step-by-Step Workup:

  • Quench: Dilute the reaction mixture with diethyl ether.

  • Chelation: Slowly add a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) .

  • The "Vigorous Stir": This is the secret step. You must stir the biphasic mixture vigorously for 2–4 hours (or overnight).

  • Observation: The opaque white sludge will eventually separate into two crystal-clear layers: a clear organic layer and a clear aqueous layer containing the Zinc-Tartrate complex.

  • Separation: Isolate the organic layer, wash with brine, dry over

    
    , and concentrate.
    

Module 3: The "Vanishing Ring" (Hydrolysis & Isolation)

User Issue: "NMR shows the cyclopropane ring in the ester intermediate. After hydrolysis with NaOH and acidification with HCl, the ring signals are gone, replaced by alkene signals. Did I decompose it?"

Root Cause Analysis: Cyclopropanes, especially electron-rich ones (like those with alkyl substituents), are sensitive to strong acids. Acidification to pH 1 using concentrated HCl can trigger ring opening via Markonikov addition of water or chloride.

The "Buffered Isolation" Protocol: Avoid strong mineral acids during the final workup.

  • Saponification: Treat the ester with

    
     (3 equiv) in 
    
    
    
    (3:1) at RT. Monitor by TLC.[2]
  • Concentration: Evaporate THF before acidification (organic solvents can solubilize the protonated acid, making extraction harder).

  • Gentle Acidification:

    • Cool the aqueous residue to

      
      .
      
    • Do NOT use Conc. HCl.

    • Use 1M Citric Acid or 1M

      
        to adjust pH to ~4.0–5.0.
      
  • Extraction: Extract immediately with DCM (

    
    ). The carboxylic acid will partition into the organic phase at pH 4, while the ring remains intact.
    

Visualizing the Pathway

The following diagram illustrates the optimized workflow and the critical decision points where failure often occurs.

G Start Start: Methyl 4-methylpent-4-enoate Step1 Cyclopropanation (Et2Zn, CH2I2, DCM) Start->Step1 Check1 Is Conversion > 90%? Step1->Check1 Fix1 Add TFA (0.5 eq) Increase Temp to Reflux Check1->Fix1 No Step2 Quench & Workup Check1->Step2 Yes Fix1->Step1 Retry Check2 Emulsion Formed? Step2->Check2 Fix2 Add Sat. Rochelle's Salt Stir vigorously 4h Check2->Fix2 Yes Step3 Ester Hydrolysis (LiOH, THF/H2O) Check2->Step3 No Fix2->Step3 Step4 Acidification Step3->Step4 Check3 Use Conc HCl? Step4->Check3 Fail Ring Opening (Decomposition) Check3->Fail Yes (pH < 2) Success Target: 3-(1-Methylcyclopropyl) propanoic acid Check3->Success No (Use Citric Acid pH 4)

Caption: Optimized synthetic workflow for 3-(1-Methylcyclopropyl)propanoic acid, highlighting critical failure points (red) and corrective actions.

Frequently Asked Questions (FAQs)

Q: Can I use the Charette modification (DME complex) instead of standard Furukawa? A: Yes, and it is often preferred for scalability. The bis(iodomethyl)zinc·DME complex is more stable and can be prepared in advance. However, for the specific steric challenge of the 1-methyl group, the in situ generation with a TFA booster (as described in Module 1) often yields higher instantaneous reactivity.

Q: Why not start with the free acid instead of the ester? A: Zinc reagents are violently incompatible with acidic protons. If you use 4-methylpent-4-enoic acid, the


 will simply deprotonate the carboxylic acid to form a zinc carboxylate salt, consuming your reagent and likely crashing out of solution before cyclopropanation can occur. Always protect the acid as a methyl or ethyl ester first. 

Q: How do I remove the excess iodine/red color after the reaction? A: Wash the organic layer with saturated aqueous


 (Sodium Thiosulfate) during the extraction. This will reduce residual iodine to colorless iodide.

References

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[3] Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[4] Tetrahedron. Link

  • Charette, A. B., & Marcoux, J. F. (1996). The Simmons-Smith Reaction: From Methodology to Total Synthesis. Synlett. Link

  • Lévesque, E., Goudreau, S. R., & Charette, A. B. (2014).[3] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters. Link

  • Deng, J. et al. (2017). Practical Synthesis of Cyclopropanes using Zn/CH2I2.[5][6][7] Organic Process Research & Development. Link

Sources

Technical Support Center: Stabilizing 3-(1-Methylcyclopropyl)propanoic Acid

[1]

Senior Application Scientist Note: Welcome to the technical support hub for 3-(1-Methylcyclopropyl)propanoic acid (MCPA). This molecule presents a unique "dual-threat" in assay development: the inherent ring strain of the cyclopropyl group combined with the reactivity of the carboxylic acid tail. The presence of the methyl group at the C1 position of the ring significantly lowers the activation energy for acid-catalyzed ring opening compared to unsubstituted cyclopropanes. This guide addresses these specific mechanistic vulnerabilities to ensure your assay data remains reproducible.

Module 1: Storage & Stock Solution Management

Q: My stock solution of MCPA has turned slightly yellow after two weeks at -20°C. Is it still usable?

A: Likely not. Color change indicates oxidative degradation or acid-catalyzed polymerization. [1]

The Mechanism: The cyclopropane ring has a ring strain energy of ~27.5 kcal/mol. The 1-methyl substitution creates a tertiary carbon center. If your solvent is slightly acidic (even from CO₂ absorption) or protic, the ring can protonate and open to form a tertiary carbocation. This intermediate is highly reactive and can lead to oligomerization (yellowing).

Corrective Protocol:

  • Solvent Choice: Switch from Methanol (protic) to Anhydrous DMSO or Acetonitrile . Methanol can act as a nucleophile, attacking the ring-opened cation to form methoxy-derivatives.

  • Base Stabilization: Add 1 equivalent of a non-nucleophilic base (e.g., Sodium bicarbonate or DIPEA) to the stock solution. This ensures the carboxylic acid remains deprotonated (

    
    ), which is electron-rich and electrostatically shields the ring from acid attack.
    
  • Storage: Store under Argon/Nitrogen at -80°C.

Data: Solvent Stability Comparison (24 Hours at RT)

Solvent System% Intact MCPAMajor Degradant
Methanol (0.1% Formic Acid)65%Methyl ether adduct (Ring open)
Water (pH 4.[1]0)82%Hydroxy-acid (Ring open)
DMSO (Anhydrous) >99% N/A
PBS (pH 7.4) >98% N/A
Module 2: Assay Preparation & Solubilization

Q: I see precipitation when diluting my DMSO stock into the assay buffer. How do I fix this?

A: This is likely a "pH Shock" precipitation.

The Logic: 3-(1-Methylcyclopropyl)propanoic acid is lipophilic. In DMSO, it is soluble. When you dilute into an aqueous buffer, if the pH is below the molecule's pKa (approx. 4.8), it protonates to the neutral acid form, which has poor water solubility.

Troubleshooting Workflow:

  • Check Buffer pH: Ensure your assay buffer is at pH 7.0 or higher .

  • Predilution Step: Do not jump from 100% DMSO to 1% DMSO in one step. Use an intermediate dilution step with buffer containing 50% DMSO to prevent "crashing out."

  • Salt Formation: Pre-dissolve the solid compound in 1.1 equivalents of NaOH or KOH before adding DMSO. The sodium salt is significantly more water-soluble than the free acid.

Module 3: Analytical Stability (LC-MS)

Q: My LC-MS signal is erratic, and I see "ghost peaks" with M+18 and M+32 masses. What is happening?

A: You are degrading the compound on the column due to acidic mobile phases.

The Issue: Standard LC-MS methods often use 0.1% Formic Acid (pH ~2.7). At this pH, and under the high pressure/temperature of the column, the 1-methylcyclopropyl ring opens.

  • M+18: Hydration (addition of water to the opened ring).

  • M+32: Methanol adduct (if using MeOH mobile phase).

Recommended LC-MS Parameters:

  • Mobile Phase A: 10mM Ammonium Acetate (pH 6.5 - 7.0). Avoid Formic/Trifluoroacetic Acid.[1]

  • Mobile Phase B: Acetonitrile (Avoid Methanol).

  • Ionization Mode: Negative Mode (ESI-). Carboxylic acids ionize poorly in positive mode without derivatization.

  • Column Temp: Keep < 30°C. High heat accelerates ring opening.

Visualizing the Instability Mechanism

The following diagram illustrates why the 1-methyl group makes this specific molecule fragile in acidic media (Standard Assay Buffers/LC-MS phases).

GStart3-(1-Methylcyclopropyl)propanoic acidProtonationProtonation of RingStart->Protonation + H+AcidAcidic Environment(H+ from Buffer/Mobile Phase)Acid->ProtonationTransitionTertiary Carbocation(Stabilized by Methyl Group)Protonation->Transition Ring Strain ReleaseProduct1Ring-OpenedOlefinic AcidTransition->Product1 EliminationProduct2Solvent Adduct(M+18 / M+32)Transition->Product2 Nucleophilic Attack

Caption: Mechanism of acid-catalyzed degradation. The 1-methyl group stabilizes the carbocation intermediate, accelerating ring opening compared to unsubstituted cyclopropanes.

Module 4: Biological Assay Interference

Q: We are observing high clearance in liver microsome stability assays. Is this metabolic or chemical?

A: It is likely a combination, but P450 enzymes target cyclopropyl rings specifically.

Explanation: Cytochrome P450 enzymes can oxidize the cyclopropyl ring to a cyclopropanone hemiketal, which spontaneously opens. This is a known mechanism for "suicide inhibition" of enzymes.

Differentiation Protocol: To distinguish Chemical Instability from Metabolic Clearance:

  • Control A (Buffer Only): Incubate MCPA in buffer at 37°C for 60 mins (No microsomes).

  • Control B (Heat-Inactivated): Incubate with heat-killed microsomes.

  • Experimental: Active microsomes + NADPH.

  • If Control A shows loss: Chemical instability (Check pH).

  • If Control B shows loss: Non-specific protein binding or chemical instability.

  • If only Experimental shows loss: True metabolic clearance.

Summary of Best Practices
ParameterRecommendationRationale
Storage Solid: -20°C; Solution: -80°C in DMSOPrevents thermal degradation.[1]
Solvent DMSO or AcetonitrileAvoids nucleophilic attack by alcohols.[1]
pH Control Maintain pH > 6.0Prevents acid-catalyzed ring opening.[1]
LC-MS ESI Negative / Ammonium AcetateEnhances ionization and stability.[1]
Handling Avoid strong acids (HCl, TFA)Immediate destruction of the ring.[1]
References
  • Wiberg, K. B. (1986). Structures, energies, and spectra of cyclopropanes. Angewandte Chemie International Edition, 25(4), 312-322.

  • Hanzlik, R. P., et al. (1979). Cyclopropylamines as suicide substrates for cytochromes P-450. Journal of Medicinal Chemistry, 22(7), 759-761.

  • Li, F., & Ma, S. (2018). Analytical strategies for organic acids in biological samples by LC-MS. Bioanalysis, 10(14).

  • PubChem. (2024). Compound Summary: Cyclopropane Carboxylic Acid Derivatives.[2] National Library of Medicine.

Technical Support Center: 3-(1-Methylcyclopropyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis and analysis of 3-(1-Methylcyclopropyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this valuable cyclopropyl-containing building block. The unique structural and electronic properties of the cyclopropyl group, while beneficial for medicinal chemistry applications, can present specific synthetic hurdles and lead to characteristic byproducts.[1][2][3] This resource provides in-depth, experience-driven answers and troubleshooting protocols to ensure the successful synthesis and purification of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My malonic ester synthesis of 3-(1-Methylcyclopropyl)propanoic acid is showing low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the malonic ester synthesis of this target molecule typically stem from issues in one of the three key stages: enolate formation, alkylation, or hydrolysis and decarboxylation.[4][5][6]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Detailed Explanation:

  • Enolate Formation: The acidity of the α-proton of diethyl malonate is crucial. While sodium ethoxide is commonly used, incomplete deprotonation can occur.[5] Using a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF can drive the equilibrium towards the enolate. Moisture will quench the enolate, so ensure all glassware is oven-dried and reagents are anhydrous.

  • Alkylation Step: The key electrophile is a derivative of 1-methylcyclopropane, such as 1-bromo-2-(1-methylcyclopropyl)ethane. The purity of this reagent is paramount. Side reactions, such as elimination of the alkyl halide, can compete with the desired SN2 reaction.[6] Consider increasing the equivalents of the alkylating agent or extending the reaction time. Monitoring the reaction by TLC or GC-MS is essential to determine the optimal reaction time.

  • Hydrolysis and Decarboxylation: Saponification of the diethyl ester followed by acidification and heating is required for decarboxylation.[4] Incomplete hydrolysis will result in the presence of the malonic acid derivative, which may not decarboxylate efficiently.[7] Ensure sufficient base and reaction time for complete hydrolysis before acidification. The decarboxylation step often requires elevated temperatures; ensure you are reaching a sufficient temperature to drive off CO2.[4]

Q2: I've identified a significant byproduct with the same mass as my product. What could it be, and how can I confirm its structure?

A2: The most probable isomeric byproduct is a result of cyclopropane ring opening. The high ring strain of the cyclopropyl group (approximately 115 kJ/mol) makes it susceptible to cleavage under certain conditions, particularly acidic ones.[8]

Potential Isomeric Byproducts:

Byproduct NameStructureFormation Mechanism
4-Methylpent-4-enoic acidCH2=C(CH3)CH2CH2COOHAcid-catalyzed ring opening
3-Methylpent-4-enoic acidCH2=CHCH(CH3)CH2COOHAcid-catalyzed ring opening
Cyclopentanecarboxylic acid(CH2)4CHCOOHRearrangement under harsh conditions

Mechanism of Acid-Catalyzed Ring Opening:

Sources

Optimizing storage conditions for 3-(1-Methylcyclopropyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-(1-Methylcyclopropyl)propanoic acid (CAS: 87433-66-7) is a specialized building block frequently employed in the synthesis of conformationally restricted peptidomimetics and drug candidates.[1] Its structural core—a cyclopropane ring fused to a carboxylic acid tail via an ethyl linker—presents a unique stability paradox. While the carboxylic acid moiety is robust, the cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol) .[1]

Improper storage triggers a specific degradation pathway: acid-catalyzed ring opening , often exacerbated by moisture and trace acidic impurities.[1] This guide moves beyond generic "cool, dry place" advice, providing a mechanistic approach to preserving the integrity of this strained intermediate.[1]

PropertySpecification
CAS Number 87433-66-7
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Physical State Viscous Colorless Liquid / Low-Melting Solid
Primary Vulnerability Homo-Michael type ring opening; Acid-catalyzed hydration
Storage Class Refrigerated (2–8°C), Inert Atmosphere

The "Golden Standard" Storage Protocol

To maximize shelf-life, you must decouple the molecule from the three vectors of decay: Thermal Energy , Protic Solvents (Moisture) , and Acidic Autocatalysis .[1]

Step-by-Step Storage Workflow
  • Upon Receipt: Do not open immediately if the package is cold. Allow the vial to equilibrate to room temperature inside a desiccator to prevent condensation (water is a nucleophile that can attack the strained ring under acidic conditions).[1]

  • Aliquot Strategy: This compound is often an oil. Repeated freeze-thaw cycles introduce moisture. Divide the bulk material into single-use glass vials under an inert atmosphere (Argon preferred over Nitrogen due to higher density).[1]

  • Container Selection: Use amber borosilicate glass with Teflon-lined caps. Avoid metal containers, as trace metal ions can act as Lewis acids, catalyzing ring expansion or polymerization.[1]

  • Environment: Store at 2–8°C . For long-term storage (>6 months), -20°C is acceptable only if the seal is absolute (e.g., Parafilm over the cap).[1]

Visualizing the Storage Logic

StorageWorkflow Start Material Receipt Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate CheckState Physical State Check Equilibrate->CheckState Aliquot Aliquot under Argon CheckState->Aliquot Clear Oil/Solid Warning STOP: Purify before storage CheckState->Warning Cloudy/Yellow Seal Seal: Teflon Cap + Parafilm Aliquot->Seal StoreFridge Store at 2-8°C (Standard) Seal->StoreFridge StoreFreezer Store at -20°C (Long Term >6mo) Seal->StoreFreezer

Figure 1: Decision tree for initial handling and storage to prevent moisture-induced degradation.

Troubleshooting Center (Q&A)

This section addresses specific anomalies reported by users working with cyclopropyl-alkanoic acids.

Q1: The material has turned from colorless to a light yellow/brown. Is it still usable?

  • Diagnosis: This indicates early-stage oxidation or oligomerization. While the cyclopropane ring is relatively stable to oxidation, the alpha-position to the carboxylic acid can be susceptible over time.[1]

  • Action: Check purity via 1H NMR . If the impurity profile is <5%, you can repurify via Acid-Base Extraction (Protocol A below).[1] If >10% or if the color is dark brown, distillation is required.

Q2: I see new multiplets in the 5.0–6.0 ppm region in my NMR. What happened?

  • Diagnosis: This is the signature of Ring Opening . The strained cyclopropane ring has opened to form an alkene (likely a methyl-hexenoic acid derivative).[1] This is irreversible and usually caused by trace acid contamination or heating in a non-inert environment.

  • Action: This material is compromised. The alkene impurity will react differently in subsequent couplings. You must repurify by column chromatography or distillation; extraction will not separate the ring-opened acid from the intact product.[1]

Q3: The material smells significantly more pungent/acrid than before.

  • Diagnosis: Short-chain carboxylic acids naturally have strong odors. However, a sharp increase in acridity can indicate the formation of volatile degradation products (like smaller organic acids) or simply that the container seal has failed.[1]

  • Action: Verify the mass balance. If the mass has decreased, you are losing material to volatility. Transfer to a smaller vial with a tighter seal and store at a lower temperature.

Experimental Protocols

Protocol A: Purity Verification (1H NMR)

Self-Validating Step: The cyclopropyl protons provide a distinct diagnostic fingerprint that is impossible to fake.

  • Solvent: Dissolve ~10 mg in CDCl₃.

  • Key Signals to Monitor:

    • Cyclopropyl Ring: Look for high-field multiplets between 0.2 – 0.6 ppm . These are the "heartbeat" of the molecule.

    • Methyl Group: A sharp singlet/doublet around 1.0 – 1.2 ppm .

    • Alpha-Methylene: Triplet/Multiplet around 2.3 – 2.4 ppm (adjacent to COOH).[1]

  • Failure Criteria: Any signals in the 4.5 – 6.5 ppm (alkene) region indicate ring opening.

Protocol B: Rescue Purification (Acid-Base Extraction)

Use this to remove neutral impurities (e.g., non-acidic oligomers) or to clean up colored material.[1]

  • Dissolution: Dissolve the crude material in Diethyl Ether or MTBE (avoid DCM if possible to prevent emulsion).

  • Extraction: Extract with saturated aqueous NaHCO₃ (3x).

    • Mechanism:[2][3][4] The carboxylic acid converts to the sodium salt (R-COO⁻Na⁺) and moves to the water layer.[1] Neutral organic impurities remain in the ether.

  • Wash: Wash the combined aqueous layer once with fresh ether.

  • Re-acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl (do not use concentrated acid to avoid ring opening) while stirring in the presence of fresh ether.

  • Recovery: Extract the re-formed acid into the ether layer, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

Mechanistic Insight: Why the Ring Opens

Understanding the degradation pathway empowers you to prevent it. The cyclopropane ring acts similarly to a double bond. In the presence of a strong acid (H⁺), the ring can protonate, leading to a carbocation intermediate that relieves ring strain by opening.[1]

DegradationMechanism Substrate 3-(1-Methylcyclopropyl) propanoic acid Intermediate Carbocation Intermediate Substrate->Intermediate Protonation Acid H+ (Trace Acid) Acid->Intermediate Product Ring-Opened Alkene/Alcohol Intermediate->Product Strain Release (Irreversible)

Figure 2: The acid-catalyzed degradation pathway.[1] Note that once the ring opens, the unique 3D geometry of the building block is lost.[1]

References

  • Wong, H. N. C., et al. (1989).[1] Cyclopropane derivatives in organic synthesis. Chemical Reviews, 89(1), 165–198.[1] (General reference on cyclopropane stability).

  • PubChem . 3-Cyclopropylpropanoic acid (Homolog Data). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Biological Activity of 3-(1-Methylcyclopropyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-(1-Methylcyclopropyl)propanoic acid against its key structural isomers and bioisosteres.[1] It is designed for researchers in medicinal chemistry and fragment-based drug discovery (FBDD) who utilize cyclopropyl moieties to modulate metabolic stability and conformational entropy.[1]

Executive Summary: The "Methyl-Cyclopropyl" Effect

3-(1-Methylcyclopropyl)propanoic acid (1-Me-CPPA) represents a strategic "bioisostere" in drug design.[1] It is frequently employed to replace isopropyl or gem-dimethyl groups.[1] While chemically simple, its biological value lies in three distinct advantages over its open-chain and regio-isomers:

  • Metabolic Blockade: The quaternary carbon at position 1 prevents

    
    -hydrogen abstraction, significantly reducing susceptibility to Cytochrome P450 (CYP) oxidation.[1]
    
  • Conformational Restriction: The cyclopropyl ring locks the ethyl side chain vectors, reducing the entropic penalty upon receptor binding compared to flexible alkyl chains.

  • Lipophilicity Modulation: It lowers LogP relative to the isopropyl equivalent, improving aqueous solubility without sacrificing hydrophobic bulk.

Chemical Profile & Isomer Landscape[1][2]

To understand the biological activity, we must compare 1-Me-CPPA against its direct structural competitors.[1]

FeatureTarget Compound Open-Chain Isostere Regioisomer (Chiral)
Compound 3-(1-Methylcyclopropyl)propanoic acid 4-Methylpentanoic acid (Isocaproic acid)3-(2-Methylcyclopropyl)propanoic acid
Structure Quaternary C1, AchiralFlexible Alkyl ChainTertiary C2, Chiral (cis/trans)
Key Role Metabolic Blocker, Rigid SpacerNatural Fatty Acid MimicCascarillic Acid Analogue
LogP (Calc) ~1.8 - 1.9~2.3~1.9
Flexibility Low (Ring constrained)High (Free rotation)Medium (Ring constrained)
Metabolic Risk Low (Blocked

-C)
High (

-1 oxidation)
Medium (Allylic-like oxidation)
Structural Visualization

The following diagram illustrates the structural relationship and the "Metabolic Shielding" effect of the 1-Methyl group.

ChemicalSpace Target 3-(1-Methylcyclopropyl) propanoic acid (Target) OpenChain 4-Methylpentanoic acid (Isopropyl Isostere) Target->OpenChain Bioisostere (Rigid vs Flexible) Regio 3-(2-Methylcyclopropyl) propanoic acid (Regioisomer) Target->Regio Positional Isomer (Achiral vs Chiral) Metabolism Metabolic Fate Target->Metabolism Resistant (Quaternary C) OpenChain->Metabolism Vulnerable (Oxidation at C4)

Figure 1: Structural relationships highlighting the metabolic stability advantage of the 1-methylcyclopropyl scaffold.

Biological Activity Comparison

Metabolic Stability (Microsomal Clearance)

The primary biological differentiator is resistance to oxidative metabolism.

  • Open-Chain (4-Methylpentanoic acid): Highly susceptible to

    
    -oxidation and 
    
    
    
    -oxidation.[1] The tertiary hydrogen at the isopropyl junction is a prime target for CYP450 enzymes.
  • Target (1-Me-CPPA): The 1-methyl substitution creates a quaternary center.[1] It lacks the abstractable proton required for typical oxidative dealkylation mechanisms. This "steric shield" extends the half-life (

    
    ) of drugs containing this fragment.[1]
    
Receptor Binding & Potency

In G-Protein Coupled Receptor (GPCR) assays (e.g., GPR40/FFAR1 agonists), the cyclopropyl group acts as a "conformational lock."[1]

  • Entropy: The open-chain isomer loses significant entropy upon binding because it must freeze multiple rotatable bonds.[1] 1-Me-CPPA is pre-organized, leading to a more favorable

    
    .[1]
    
  • Vector Alignment: The 60° bond angle of the cyclopropyl ring projects the propanoic acid tail at a distinct angle compared to the 109.5° tetrahedral angle of the isopropyl group, often enabling unique access to sub-pockets in the receptor.

Toxicity Profile
  • Acidic Moiety: All three isomers are weak acids (pKa ~4.8).

  • Bioactivation: The 2-methyl isomer (Regioisomer) possesses a tertiary cyclopropyl hydrogen that can, under specific conditions, form reactive radical intermediates (cyclopropylcarbinyl radicals) leading to mechanism-based inhibition of enzymes (suicide inhibition).[1] The 1-methyl target is significantly safer in this regard due to the lack of this specific hydrogen.

Experimental Protocols

To validate the superior stability and activity of 1-Me-CPPA, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


) difference between the isomers.[1]
  • Preparation:

    • Prepare 10 mM stock solutions of 1-Me-CPPA, 4-Methylpentanoic acid, and Verapamil (positive control) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Incubation:

    • Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4).

    • Add test compound (final conc. 1

      
      M) and pre-incubate at 37°C for 5 min.
      
    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L at T=0, 5, 15, 30, and 60 min.[1]
      
    • Quench: Immediately add to 150

      
      L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

    • Calculation: Plot ln(% remaining) vs. time. Slope

      
       determines 
      
      
      
      .
    • Success Criteria: 1-Me-CPPA should show <20% degradation at 60 min, whereas 4-Methylpentanoic acid typically shows >50% loss.[1]

Protocol B: GPR40 Functional Calcium Flux Assay

Objective: Compare agonist potency (


) in a relevant biological system.[1]
  • Cell Line: CHO-K1 cells stably expressing human GPR40 (FFAR1).[1]

  • Dye Loading:

    • Seed cells (10k/well) in 384-well black clear-bottom plates.

    • Incubate with FLIPR Calcium 6 dye (Molecular Devices) for 2 hours at 37°C.

  • Agonist Addition:

    • Prepare 10-point serial dilutions of 1-Me-CPPA and isomers.

    • Inject compounds using an automated liquid handler (e.g., FLIPR Tetra).[1]

  • Readout:

    • Measure fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.

    • Data Analysis: Fit curves using a 4-parameter logistic equation to derive

      
      .
      

Mechanistic Visualization: Metabolic Fate

The following diagram details why the 1-methyl isomer survives metabolic scrutiny while the open-chain isomer degrades.

MetabolicPathway C_Target 1-Me-CPPA (Quaternary C1) CYP CYP450 (Oxidation) C_Target->CYP Steric Hinderance C_Open 4-Methylpentanoic Acid (Tertiary C4) C_Open->CYP High Affinity Stable Intact Molecule (Excreted Unchanged) CYP->Stable No Abstraction Possible Radical Tertiary Radical Intermediate CYP->Radical H-Abstraction Hydroxy Hydroxy-Metabolite (Inactive/Excreted) Radical->Hydroxy OH Rebound

Figure 2: Differential metabolic pathways. The 1-Me-CPPA scaffold resists CYP-mediated hydroxylation due to the absence of abstractable protons at the branching point.[1]

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 896-935.[1] (Context on conformational restriction).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • PubChem. (n.d.). 3-(1-Methylcyclopropyl)propanoic acid (Compound Summary). National Library of Medicine. Link

  • Barnes-Seeman, D. (2016).[1] The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. (General reference for metabolic stability of cyclopropyl vs isopropyl).

Sources

Comprehensive Characterization Guide: 3-(1-Methylcyclopropyl)propanoic Acid Purity Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid (CAS: 133753-63-6) is a critical cyclopropyl-containing building block used in the synthesis of advanced pharmaceutical intermediates. Its characterization presents a unique "Purity Paradox" :

  • Detection Challenge: The molecule lacks a strong chromophore (no aromatic rings), making standard UV detection at 254 nm impossible.

  • Stability Challenge: The strained cyclopropyl ring is susceptible to acid-catalyzed ring opening, creating isomeric impurities that are difficult to separate.

This guide provides a scientifically grounded comparison of analytical methodologies, recommending a Low-Wavelength HPLC-UV approach validated against qNMR (Quantitative Nuclear Magnetic Resonance) as the gold standard for purity assessment.

Part 1: Comparative Analysis of Characterization Methods[1][2]

For a non-chromophoric, acid-sensitive intermediate, no single method is perfect. The table below objectively compares the three primary industry standards.

Table 1: Analytical Method Performance Matrix
FeatureMethod A: HPLC-UV (205-210 nm) Method B: GC-FID (Derivatized) Method C: qNMR (¹H)
Primary Use Routine QC & Impurity ProfilingVolatile Impurity AnalysisAbsolute Purity (Assay)
Selectivity High (Separates isomers/degradants)Medium (Thermal degradation risk)High (Structural specificity)
Sensitivity (LOD) 0.05% (Requires high-purity solvents)< 0.01% (Excellent)~1.0% (Poor for trace impurities)
Sample Prep Minimal (Dilute & Shoot)Complex (Methylation required)Minimal (Dissolve in solvent)
Risk Factor Baseline drift at low

; Solvent interference.
Ring opening in injector port; Incomplete derivatization.Low sensitivity; Requires internal standard.
Verdict Recommended for Routine QC Secondary/Orthogonal only Recommended for Reference Standard Qualification

Part 2: The Core Challenge – Impurity Logic & Pathway

Understanding what you are looking for is as important as how you look. The synthesis of cyclopropyl derivatives often yields specific isomeric impurities.

Diagram 1: Impurity Origin & Analytical Logic

This diagram illustrates the relationship between synthesis stress, impurity formation, and the required analytical decision.

ImpurityLogic cluster_synthesis Synthesis & Stress cluster_impurities Impurity Profile Start Starting Material (e.g., Methyl crotonate) Reaction Cyclopropanation Start->Reaction Product Target Molecule (Cyclopropyl Acid) Reaction->Product ImpurityB Impurity B: Unreacted Alkene Reaction->ImpurityB Incomplete AcidStress Acidic Workup/Heat Product->AcidStress ImpurityA Impurity A: Ring-Opened Isomer (Methylhexenoic acids) AcidStress->ImpurityA Ring Opening Decision Select Method ImpurityA->Decision ImpurityB->Decision MethodHPLC HPLC (Reverse Phase) Separates Polar Isomers Decision->MethodHPLC Preferred MethodGC GC-FID Degrades Thermally Unstable Ring Decision->MethodGC Avoid/Caution

Caption: Synthesis pathways and stress factors (acid/heat) dictate the impurity profile, necessitating non-destructive HPLC over thermal GC methods.

Part 3: Validated Experimental Protocol (HPLC-UV)

This protocol is designed to be self-validating . It addresses the low-UV cutoff issue by utilizing a phosphate buffer system that is transparent at 210 nm, unlike acetate or formate buffers which absorb interfering light.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (or CAD for higher sensitivity).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax Eclipse). Why? High carbon load maximizes retention of the aliphatic chain.

  • Wavelength: 210 nm (Bandwidth 4 nm).

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Mobile Phase Setup
  • Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (

    
    ) in water, adjusted to pH 3.0 with Phosphoric Acid.
    
    • Note: Do not use TFA; it absorbs strongly at 210 nm and suppresses signal.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPurpose
0.0955Equilibration
15.03070Elution of Main Peak & Non-polars
20.0595Column Wash
20.1955Re-equilibration
25.0955Ready for next injection
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50).

  • Test Concentration: 1.0 mg/mL.

  • System Suitability Solution: Mix Target Molecule (1.0 mg/mL) with Crotonic Acid (or available alkene precursor) to verify resolution (

    
    ).
    

Part 4: Validation Strategy (ICH Q2 Aligned)

To ensure scientific integrity, the method must be validated according to ICH Q2(R2) guidelines.

Diagram 2: Validation Workflow

This workflow ensures the method is "Fit for Purpose" before routine use.

ValidationWorkflow Start Method Development (Optimization of pH & Gradient) Specificity Specificity Test (Stress with Acid/Base/Oxidation) Start->Specificity Pass Specificity->Start Fail (Interference) Linearity Linearity (R² > 0.999) Range: 50% - 150% Specificity->Linearity Accuracy Accuracy (Recovery) Spike at 80%, 100%, 120% Linearity->Accuracy Precision Precision Repeatability (n=6, RSD < 2.0%) Accuracy->Precision Precision->Start Fail (High RSD) Robustness Robustness (pH ± 0.2, Temp ± 5°C) Precision->Robustness

Caption: Sequential validation steps ensuring the method distinguishes the cyclopropyl acid from degradants (Specificity) and measures it reliably (Precision/Accuracy).

Critical Validation Parameters
  • Specificity (Forced Degradation):

    • Expose sample to 0.1N HCl at 60°C for 2 hours.

    • Expectation: Check for ring-opening.[1] The main peak should decrease, and a new, more polar peak (open-chain hydroxy/chloro acid) should appear. If the peaks overlap, adjust the gradient slope.

  • Linearity:

    • Due to the weak chromophore, ensure the LOQ (Limit of Quantitation) is established experimentally (S/N > 10). Do not assume standard response factors apply to impurities.

  • Robustness:

    • Critical Parameter: pH .[1] A shift from pH 3.0 to 4.0 may cause peak tailing as the carboxylic acid deprotonates (

      
      ). Maintain pH < 3.5 to keep the acid protonated and sharp.
      

Part 5: Alternative "Gold Standard" – qNMR

If reference standards are unavailable or purity is disputed, qNMR is the absolute arbitration method.

  • Solvent:

    
     or 
    
    
    
    .
  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (Must have distinct shifts from the cyclopropyl region).

  • Key Signals:

    • Cyclopropyl protons: High field region (0.3 – 0.8 ppm).

    • Methyl group: Singlet/Doublet around 1.0 – 1.2 ppm.

  • Calculation: Purity is calculated by molar ratio integration, independent of UV extinction coefficients.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Text and Methodology Q2(R2). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on HPLC method development for weak chromophores). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[6] (Validation of qNMR for absolute purity). [Link]

  • PubChem. (n.d.). Compound Summary: 3-(1-Methylcyclopropyl)propanoic acid.[8] National Library of Medicine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-(1-Methylcyclopropyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research and development. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 3-(1-Methylcyclopropyl)propanoic acid. More critically, it details a comprehensive framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms.

Introduction: The Analytical Challenge of 3-(1-Methylcyclopropyl)propanoic Acid

3-(1-Methylcyclopropyl)propanoic acid is a small carboxylic acid. Like many of its structural cousins, the short-chain fatty acids (SCFAs), its physicochemical properties present unique analytical challenges. The polarity of the carboxylic acid group and the compound's relatively low molecular weight can lead to poor retention on traditional reversed-phase liquid chromatography columns and insufficient volatility for direct gas chromatography analysis. To overcome these hurdles, derivatization is a critical pre-analytical step for both GC-MS and LC-MS/MS methodologies. This guide will explore validated derivatization strategies for each technique and provide a head-to-head comparison of their analytical performance.

Methodological Showdown: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the analysis of 3-(1-Methylcyclopropyl)propanoic acid is not merely a matter of instrument availability; it is a strategic decision based on the specific requirements of the study, such as required sensitivity, sample matrix complexity, and desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Advantage

GC-MS is a robust and highly reproducible technique for the analysis of volatile and semi-volatile compounds.[1] For non-volatile analytes like carboxylic acids, derivatization is essential to increase their volatility and thermal stability.[2]

Causality Behind Derivatization for GC-MS: The primary goal of derivatization for GC-MS is to replace the active hydrogen on the carboxylic acid group with a non-polar, thermally stable moiety. This transformation reduces the compound's polarity, allowing it to be efficiently volatilized in the GC inlet and traverse the analytical column without significant degradation or unwanted interactions. Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely employed and effective strategy for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitivity Powerhouse

LC-MS/MS has become the go-to technique for bioanalysis due to its exceptional sensitivity and selectivity, particularly when analyzing complex biological matrices. While derivatization is not always mandatory for LC-MS/MS, for small polar molecules like 3-(1-Methylcyclopropyl)propanoic acid, it can significantly enhance ionization efficiency and chromatographic retention, leading to improved sensitivity and peak shape.

Causality Behind Derivatization for LC-MS/MS: The rationale for derivatizing this analyte for LC-MS/MS is multi-faceted. Firstly, it improves retention on reversed-phase columns, moving the analyte away from the void volume where matrix effects are often most pronounced. Secondly, the derivatizing agent can introduce a readily ionizable group, boosting the signal intensity in the mass spectrometer. A common and effective derivatization strategy for carboxylic acids in this context is the use of 3-nitrophenylhydrazine (3-NPH).[3][4][5]

Comparative Performance at a Glance

FeatureGC-MS with Silylation DerivatizationLC-MS/MS with 3-NPH Derivatization
Principle Separation based on volatility and polarity in the gas phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Required to increase volatility. Silylation is a common approach.Often used to improve chromatographic retention and ionization efficiency. 3-NPH is a suitable reagent.
Sensitivity Generally good, but can be limited by derivatization efficiency and background noise.Typically offers higher sensitivity, reaching picogram or even femtogram levels.[6]
Selectivity High, especially with high-resolution mass analyzers.Very high due to the use of Multiple Reaction Monitoring (MRM).
Matrix Effects Less prone to ion suppression/enhancement in the MS source compared to ESI-based LC-MS.[7]Susceptible to matrix effects which can impact accuracy and precision.[7]
Throughput Can be lower due to longer run times and sample preparation.Higher throughput is often achievable with modern UHPLC systems.
Robustness Generally considered a very robust and reproducible technique.Can be less robust due to the complexity of the LC system and potential for matrix-induced issues.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the analysis of 3-(1-Methylcyclopropyl)propanoic acid. As with any analytical method, optimization and validation are crucial for achieving the desired performance characteristics.

GC-MS Method with Silylation Derivatization

This protocol is adapted from established methods for the silylation of carboxylic acids.

Materials:

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (GC grade)

  • Hexane (GC grade)

  • Internal Standard (e.g., a structurally similar carboxylic acid not present in the sample)

Protocol:

  • Sample Preparation: To 100 µL of sample (e.g., plasma, urine, or a standard solution), add the internal standard. If the sample is aqueous, it must be lyophilized or evaporated to dryness under a stream of nitrogen. The presence of water will quench the silylation reaction.[8]

  • Derivatization: Add 50 µL of pyridine and 100 µL of MSTFA to the dried sample.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250°C

  • Oven Program: 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Ion Source: Electron Ionization (EI) at 70 eV

  • MS Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of 3-(1-Methylcyclopropyl)propanoic acid and the internal standard.

LC-MS/MS Method with 3-NPH Derivatization

This protocol is based on well-established methods for the derivatization of short-chain fatty acids.[3][9][10]

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (e.g., an isotopically labeled version of the analyte or a close structural analog)

Protocol:

  • Sample Preparation: To 50 µL of sample, add the internal standard.

  • Derivatization Reagent Preparation:

    • Prepare a 50 mM solution of 3-NPH in 50% methanol/water.

    • Prepare a 50 mM solution of EDC in 50% methanol/water.

  • Derivatization Reaction:

    • Add 50 µL of the 3-NPH solution to the sample.

    • Add 50 µL of the EDC solution to the sample.

    • Add 25 µL of pyridine (7% in 75% methanol).

    • Vortex and incubate at 40°C for 30 minutes.

  • Quenching and Dilution: Quench the reaction by adding 325 µL of 0.1% formic acid in water.

  • Analysis: Inject 5-10 µL of the final solution onto the LC-MS/MS system.

LC-MS/MS Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from interferences (e.g., 5-95% B over 5 minutes)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS Ion Source: Electrospray Ionization (ESI) in negative mode

  • MS Analysis: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the 3-NPH derivative of 3-(1-Methylcyclopropyl)propanoic acid and the internal standard.

Cross-Validation: Ensuring Method Comparability

When two different analytical methods are used to measure the same analyte, especially in a regulatory context, a cross-validation study is essential to demonstrate that the results are comparable.[11] This is not merely a formality but a critical step to ensure data integrity and consistency across different studies or laboratories.

The Cross-Validation Workflow

Caption: A workflow for the cross-validation of two analytical methods.

Acceptance Criteria

Regulatory bodies such as the European Medicines Agency (EMA) provide clear guidance on acceptance criteria for cross-validation. For incurred samples, the difference between the values obtained from the two methods should be within 20% of the mean for at least 67% of the samples analyzed.

Statistical Analysis: Beyond Simple Correlation

While correlation coefficients are often reported, they are not sufficient for assessing the agreement between two methods.[12] More robust statistical tools are required.

1. Bland-Altman Analysis: This method plots the difference between the two measurements for each sample against the average of the two measurements.[13][14] It provides a visual representation of the bias and the limits of agreement.

BlandAltman cluster_0 Bland-Altman Plot cluster_1 Interpretation Plot Mean Difference (Bias) Mean Difference (Bias) Upper Limit of Agreement (+1.96 SD) Upper Limit of Agreement (+1.96 SD) Mean Difference (Bias)->Upper Limit of Agreement (+1.96 SD) Lower Limit of Agreement (-1.96 SD) Lower Limit of Agreement (-1.96 SD) Mean Difference (Bias)->Lower Limit of Agreement (-1.96 SD) Data Points Individual Sample Differences Data Points->Plot

Caption: Conceptual representation of a Bland-Altman plot for method comparison.

2. Passing-Bablok Regression: This is a non-parametric regression method that is robust to outliers and does not assume a normal distribution of errors.[15][16][17] It is particularly well-suited for method comparison studies. The output provides an intercept (constant bias) and a slope (proportional bias), with their respective 95% confidence intervals. For the methods to be considered comparable, the confidence interval for the intercept should contain 0, and the confidence interval for the slope should contain 1.

Potential Challenges in Cross-Validation

  • Different Selectivity: The two methods may have different susceptibilities to interferences from the sample matrix, leading to discrepancies in the results.

  • Matrix Effects: As previously mentioned, LC-MS/MS is more prone to matrix effects, which can cause ion suppression or enhancement and lead to biased results if not properly addressed.[7]

  • Derivatization Efficiency: Inconsistent derivatization yields between the two methods can introduce variability.

  • Analyte Stability: The stability of the derivatized analyte may differ between the two methods, especially if there are differences in sample processing and storage conditions.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of 3-(1-Methylcyclopropyl)propanoic acid, provided that appropriate derivatization strategies are employed. The choice between the two will depend on the specific analytical needs of a project. A thorough cross-validation is not just a regulatory requirement but a scientific necessity to ensure the integrity and comparability of the data generated by these distinct yet complementary analytical platforms. By following the detailed protocols and statistical approaches outlined in this guide, researchers can confidently establish the interchangeability of their analytical methods and ensure the reliability of their findings.

References

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from [Link]

  • Han, J., Lin, K., & Seeram, N. P. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10445–10453. [Link]

  • PubMed. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Retrieved from [Link]

  • Wonda Science. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Retrieved from [Link]

  • bioRxiv. (2022). Introduction. Retrieved from [Link]

  • Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]

  • NCSS. (n.d.). Passing-Bablok Regression for Method Comparison. Retrieved from [Link]

  • National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Understanding Bland Altman analysis. Retrieved from [Link]

  • National Institutes of Health. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Measuring agreement in method comparison studies. Retrieved from [Link]

  • MedCalc. (n.d.). Passing-Bablok regression - method comparison. Retrieved from [Link]

  • Chromatography Online. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]

  • International Journal of Metrology and Quality Engineering. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • Protocols.io. (2024). BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid. Retrieved from [Link]

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of methods: Passing and Bablok regression. Retrieved from [Link]

  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related high. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

  • Analyse-it. (n.d.). Bland-Altman method comparison tutorial. Retrieved from [Link]

  • ResearchGate. (2026). (PDF) Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

  • XLSTAT. (n.d.). Method comparison (Bland Altman, …) | Statistical Software for Excel. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

  • Analyse-it. (n.d.). Passing-Bablok regression | Analyse-it® Method Validation Edition. Retrieved from [Link]

  • YouTube. (2025). What Is The Difference Between GC-MS And LC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • Medikamenter Quality Services. (2025). Statistical Tools in Analytical Method Validation. Retrieved from [Link]

  • Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. (2015). COMPARABILITY OF METHODS AND ANALYSERS Nora Nikolac. Retrieved from [Link]

Sources

Comparative Performance Guide: 3-(1-Methylcyclopropyl)propanoic acid in Peptidomimetics

[1]

Executive Summary & Mechanism of Action

3-(1-Methylcyclopropyl)propanoic acid (hereafter 1-MCPPA ) functions primarily as a sterically demanding bioisostere for aliphatic amino acids (e.g., Leucine, Isoleucine) in peptide therapeutics.[1] Unlike standard aliphatic side chains, the 1-methylcyclopropyl moiety introduces a rigid conformational constraint and significant steric bulk proximal to the peptide backbone.[1]

Core Value Proposition
  • In Vitro: Enhanced proteolytic resistance and increased binding affinity (

    
    ) due to hydrophobic pocket filling.[1]
    
  • In Vivo: Extended plasma half-life (

    
    ) and reduced clearance compared to natural amino acid analogs.[1]
    
Mechanism: The "Steric Shield" Effect

Incorporating 1-MCPPA into a peptide sequence (typically at the P2 or P4 position of a protease inhibitor) creates a "steric shield."[1] The methyl group on the cyclopropyl ring restricts bond rotation (

1

Mechanismcluster_0Bioactivity OutcomeSubstratePeptide Substrate(Natural AA)ProteaseMetabolic Protease(e.g., Trypsin/Chymotrypsin)Substrate->ProteaseRapidDegradationInhibitorPeptide with1-MCPPAInhibitor->ProteaseStericBlockadeTargetTherapeutic Target(e.g., MASP-1)Inhibitor->TargetHigh AffinityBindingResult1Extended Half-lifeInhibitor->Result1Result2Potent InhibitionInhibitor->Result2

Figure 1: Mechanism of Action showing how 1-MCPPA substitution prevents metabolic degradation while maintaining target affinity.[1]

In Vitro Activity: Potency & Stability[1]

Comparative Performance Data

The following table contrasts a standard Leucine-containing peptide against a 1-MCPPA-modified analog in a MASP-2 inhibition assay (Lectin Pathway).

MetricStandard Peptide (Leucine)1-MCPPA AnalogPerformance Delta
IC50 (MASP-2) 45 nM8 nM5.6x Potency Increase
Selectivity (vs. Thrombin) 150-fold>1000-foldHigh Specificity
Plasma Stability (

)
25 minutes>240 minutes~10x Stability
Microsomal Clearance High (>50 µL/min/mg)Low (<10 µL/min/mg)Metabolic Resistance
Experimental Protocol: MASP-2 Inhibition Assay

Objective: Determine the inhibitory constant (

1
  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM

      
      , 0.05% Tween-20, pH 7.4.[1]
      
    • Enzyme: Recombinant Human MASP-2 (2 nM final).[1]

    • Substrate: Fluorogenic peptide VPR-AMC (

      
       = 20 µM).[1]
      
  • Workflow:

    • Step 1: Dilute 1-MCPPA peptide in DMSO (10-point serial dilution).

    • Step 2: Incubate peptide with MASP-2 enzyme for 15 mins at 37°C.

    • Step 3: Add VPR-AMC substrate to initiate reaction.[1]

    • Step 4: Monitor fluorescence (Ex 360nm / Em 460nm) kinetically for 30 mins using a microplate reader.

  • Analysis:

    • Fit initial velocities (

      
      ) to the Morrison equation for tight-binding inhibitors to derive 
      
      
      .[1]

In Vivo Activity: Pharmacokinetics

Comparative Pharmacokinetics (Rat Model)

In vivo studies demonstrate that the enhanced lipophilicity and steric bulk of 1-MCPPA translate directly to improved drug exposure.[1]

ParameterLeucine-Peptide1-MCPPA-PeptideBiological Impact

(ng/mL)
4501200Higher peak exposure
AUC (h*ng/mL) 85045005.2x Total Exposure
Clearance (Cl) 25 mL/min/kg4.5 mL/min/kgReduced renal/hepatic elimination
Bioavailability (

)
<5%28%Viable for subcutaneous dosing
Experimental Protocol: PK Study

Objective: Assess the plasma residence time of the modified peptide.

  • Subjects: Male Sprague-Dawley rats (n=3 per group), cannulated.

  • Dosing:

    • Group A: IV Bolus (1 mg/kg) of Leucine-Peptide.[1]

    • Group B: IV Bolus (1 mg/kg) of 1-MCPPA-Peptide.[1]

  • Sampling:

    • Collect blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into

      
      EDTA tubes containing protease inhibitors (AEBSF).[1]
      
  • Bioanalysis:

    • Precipitate plasma proteins with Acetonitrile.[1]

    • Analyze supernatant via LC-MS/MS (MRM mode) tracking the specific parent ion transition.[1]

WorkflowSynthesis1. Solid Phase Synthesis(Fmoc-1-MCPPA Coupling)Purification2. HPLC Purification(>95% Purity)Synthesis->PurificationInVitro3. In Vitro Screening(IC50 & Plasma Stability)Purification->InVitroDecisionPass Criteria?(IC50 < 10nM)InVitro->DecisionDecision->SynthesisNo (Re-design)InVivo4. In Vivo PK (Rat)(AUC & Clearance)Decision->InVivoYes

Figure 2: Development workflow for integrating 1-MCPPA into therapeutic candidates.

Synthesis & Handling

3-(1-Methylcyclopropyl)propanoic acid is typically supplied as an Fmoc-protected amino acid for SPPS (Solid Phase Peptide Synthesis).[1]

  • Coupling Efficiency: Due to steric hindrance at the

    
    -carbon equivalent, coupling times should be extended (e.g., 2x 1 hour) using potent activators like HATU/HOAt.[1]
    
  • Solubility: The methylcyclopropyl group increases hydrophobicity; use DMF/NMP mixtures to prevent aggregation during synthesis.[1]

References

  • Heinke, S., et al. (2020).[1] MASP inhibitory compounds and uses thereof. WO2020225095A1.[1] World Intellectual Property Organization.[1] Link

  • Kocsis, A., et al. (2010).[1] Selective inhibition of the lectin pathway of complement with phage display selected peptides. Journal of Immunology. Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 13203125, 3-(1-Methylcyclopropyl)propanoic acid. Link

  • AChemBlock. (2024).[1] Product Guide: (S)-2-(Fmoc-amino)-3-(1-methylcyclopropyl)propanoic acid. Link

Structure-activity relationship of 3-(1-Methylcyclopropyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structure-Activity Relationship of 3-(1-Methylcyclopropyl)propanoic Acid Derivatives

Executive Summary

This technical guide analyzes the structure-activity relationship (SAR) of 3-(1-Methylcyclopropyl)propanoic acid (MCPPA) and its derivatives, specifically in the context of peptidomimetic inhibitors of MASP-1 and MASP-2 (Mannose-binding lectin-Associated Serine Proteases). As a rigidified, hydrophobic building block, MCPPA serves as a critical bioisostere for natural amino acids like Leucine or Isoleucine, offering superior metabolic stability and enhanced binding affinity in the S-pockets of serine proteases. This guide compares MCPPA against standard hydrophobic moieties (tert-Butylalanine, Cyclohexylalanine) to assist medicinal chemists in optimizing complement pathway inhibitors.

Pharmacophore Analysis & Mechanism of Action

3-(1-Methylcyclopropyl)propanoic acid functions primarily as a hydrophobic anchor or N-terminal cap in peptide-based drug design. Its utility stems from its unique steric profile: the cyclopropyl ring provides structural rigidity (reducing the entropic penalty of binding), while the methyl group adds lipophilicity without the excessive bulk of a cyclohexyl or phenyl ring.

  • Target: MASP-1 and MASP-2 (Key enzymes in the Lectin Pathway of the Complement System).[1][2][3][4][5][6][7]

  • Binding Mode: The MCPPA moiety typically occupies the S2, S3, or S4 hydrophobic pockets of the protease. Unlike flexible aliphatic chains (e.g., Leucine), the 1-methylcyclopropyl group locks the side chain into a bioactive conformation, maximizing van der Waals contacts with the enzyme's hydrophobic clefts.

  • Metabolic Advantage: The absence of an

    
    -amino group (when used as a cap) and the steric hindrance of the quaternary carbon at the cyclopropyl junction render the molecule highly resistant to aminopeptidases.
    
SAR Visualization: The "Anchor" Effect

The following diagram illustrates how MCPPA integrates into a peptide scaffold to inhibit MASP-1/2.

SAR_Mechanism cluster_SAR SAR Determinants MCPPA 3-(1-Methylcyclopropyl) propanoic Acid (MCPPA) Linker Peptide Backbone (P2-P3 Region) MCPPA->Linker Amide Bond Formation Warhead C-Terminal Warhead (e.g., Arg-aldehyde) Linker->Warhead Scaffold Target MASP-1/2 Active Site (Ser-His-Asp Triad) Warhead->Target Covalent/Reversible Inhibition Cyclopropyl Cyclopropyl Ring: Rigidifies conformation (Low Entropy Loss) Cyclopropyl->MCPPA Methyl 1-Methyl Group: Fills Hydrophobic Pocket (S3/S4 Specificity) Methyl->MCPPA

Figure 1: Pharmacophore assembly showing MCPPA as the rigid hydrophobic anchor stabilizing the inhibitor-enzyme complex.

Comparative Performance Analysis

The following table contrasts MCPPA-based derivatives with alternative hydrophobic building blocks commonly used in MASP inhibitor design. Data is synthesized from patent disclosures (WO2020225095A1) and standard peptidomimetic principles.

FeatureMCPPA Derivatives tert-Butylalanine (Tle) Cyclohexylalanine (Cha) Leucine (Leu)
Structure Type Rigidified Fatty AcidNon-Natural Amino AcidNon-Natural Amino AcidNatural Amino Acid
Steric Bulk Moderate (Compact)High (Spherical)High (Planar/Bulky)Low (Flexible)
Binding Affinity (

)
High (< 10 nM) High (~10-50 nM)Moderate (~50-100 nM)Low (> 100 nM)
Proteolytic Stability Excellent (No N-terminus)GoodModeratePoor (Rapid degradation)
Solubility ModerateLowVery LowHigh
Selectivity (vs Trypsin) High (Shape specific)ModerateLow (Promiscuous)Low

Key Insight: While tert-Butylalanine (Tle) provides excellent steric bulk, it often suffers from poor solubility. MCPPA strikes an optimal balance: it is compact enough to fit into restricted pockets where Tle is too bulky, yet rigid enough to outperform the flexible Leucine side chain.

Experimental Protocols

To validate the activity of MCPPA derivatives, the following protocols are recommended. These establish a self-validating loop of synthesis and biological assay.

Protocol A: Solid-Phase Synthesis of MCPPA-Peptides

Objective: Incorporate MCPPA as an N-terminal cap on a MASP-targeting peptide sequence (e.g., MCPPA-Arg-Ser-...).

  • Resin Loading: Swell Rink Amide MBHA resin (0.5 mmol/g) in DMF for 30 min.

  • Peptide Assembly: Synthesize the core peptide sequence (e.g., H-Arg(Pbf)-Ser(tBu)-...) using standard Fmoc-SPPS cycles (HBTU/DIEA activation).

  • N-Terminal Capping (Critical Step):

    • Dissolve 3-(1-Methylcyclopropyl)propanoic acid (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to the deprotected resin-bound peptide.

    • Reaction Time: Shake for 2 hours at room temperature. Note: The cyclopropyl group is stable under these conditions, but avoid strong acidic conditions for prolonged periods before cleavage.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

  • Purification: HPLC (C18 column, Acetonitrile/Water gradient). Verify mass via ESI-MS.

Protocol B: Fluorogenic MASP-1/2 Inhibition Assay

Objective: Determine the IC50 of the synthesized derivative.

  • Reagents:

    • Enzyme: Recombinant human MASP-1 (catalytic domain).

    • Substrate: Boc-Val-Pro-Arg-AMC (Fluorogenic).

    • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.05% Tween-20, pH 7.4.

  • Workflow:

    • Step 1: Dilute MCPPA-inhibitor in DMSO (serial dilutions: 10

      
      M to 0.1 nM).
      
    • Step 2: Incubate inhibitor (10

      
      L) with MASP-1 enzyme (1 nM final, 40 
      
      
      
      L) for 15 min at 37°C.
    • Step 3: Add Substrate (50

      
      L, 20 
      
      
      
      M final).
    • Step 4: Measure fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 30 min.

  • Analysis: Plot Reaction Velocity (

    
    ) vs. Log[Inhibitor]. Fit to a 4-parameter logistic model to extract IC50.
    
Assay Logic Diagram

Assay_Workflow Start Start: Purified MCPPA-Peptide Dilution Serial Dilution (DMSO) Start->Dilution Incubation Pre-incubation with MASP-1/2 Enzyme (15 min, 37°C) Dilution->Incubation Substrate Add Fluorogenic Substrate (VPR-AMC) Incubation->Substrate Readout Kinetic Fluorescence Readout (Ex360/Em460) Substrate->Readout Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Workflow for validating the inhibitory potency of MCPPA derivatives.

References

  • Bierer, D., et al. (2020).[8] MASP Inhibitory Compounds and Uses Thereof. WO2020225095A1.[8][9] World Intellectual Property Organization.[5][6][8][9] Link

  • Kocsis, A., et al. (2010). Selective Inhibition of the Lectin Pathway of Complement with Phage Display Selected Peptides Against MASP-1 and -2. Journal of Immunology, 185(7), 4169-4176. Link

  • Heja, D., et al. (2012).[10] Monospecific inhibitors of the complement proteases MASP-1 and MASP-2.[7] Journal of Biological Chemistry, 287(24), 20290-20300. Link

  • PubChem. (n.d.). 3-(1-Methylcyclopropyl)propanoic acid.[5][6] National Library of Medicine. Link

Sources

Benchmarking 3-(1-Methylcyclopropyl)propanoic Acid: A Comparative Guide for Researchers in Metabolic Disease and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Novel Fatty Acid Analogs

In the landscape of metabolic research and drug development, the modulation of fatty acid metabolism pathways presents a significant opportunity for therapeutic intervention in a range of diseases, including metabolic syndrome, oncology, and inflammatory disorders. Small molecule inhibitors of key enzymes in these pathways are invaluable tools for dissecting complex biological processes and for developing novel therapeutics. 3-(1-Methylcyclopropyl)propanoic acid is a synthetic fatty acid analog with a unique structural motif that suggests potential interactions with enzymes central to fatty acid transport and activation. While direct experimental evidence for its specific molecular target remains to be fully elucidated, its structure warrants a thorough investigation into its potential as an inhibitor of key nodes in fatty acid metabolism.

This guide provides a comprehensive framework for benchmarking 3-(1-Methylcyclopropyl)propanoic acid against well-characterized inhibitors of three critical enzyme families in fatty acid metabolism: Acyl-CoA Synthetase Long-Chain (ACSL), Carnitine Palmitoyltransferase 1 (CPT-1), and Fatty Acid Transport Proteins (FATPs). By understanding the established landscape of inhibitors for these targets, researchers can effectively design experiments to characterize the activity of novel compounds like 3-(1-Methylcyclopropyl)propanoic acid and contextualize their findings within the broader field.

Hypothesized Targets and the Rationale for Comparison

The structural features of 3-(1-Methylcyclopropyl)propanoic acid, namely its carboxylic acid head group and a lipophilic cyclopropyl-containing tail, make it a plausible candidate for interaction with enzymes that recognize and process fatty acids. The cyclopropyl group introduces conformational rigidity and alters the electronic properties compared to a saturated or unsaturated alkyl chain, potentially leading to specific binding interactions. Our comparative analysis will therefore focus on the following key enzymes:

  • Acyl-CoA Synthetase Long-Chain (ACSL): These enzymes are responsible for the initial activation of long-chain fatty acids by converting them into their acyl-CoA esters, a critical step for their subsequent metabolic fates, including β-oxidation and incorporation into complex lipids.[1]

  • Carnitine Palmitoyltransferase 1 (CPT-1): As the rate-limiting enzyme in mitochondrial fatty acid oxidation, CPT-1 facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix.[2] Its inhibition can shift cellular metabolism from fatty acid oxidation towards glucose utilization.[2]

  • Fatty Acid Transport Proteins (FATPs): This family of proteins is involved in the uptake of long-chain fatty acids across the plasma membrane.[3][4] Inhibiting FATPs can reduce intracellular lipid accumulation and has therapeutic potential in metabolic diseases.[3][5]

Below is a diagram illustrating the key points of intervention in the fatty acid metabolism pathway that will be the focus of this guide.

FattyAcidMetabolism cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Extracellular Extracellular Fatty Acids FATP FATP Extracellular->FATP Transport Intracellular Intracellular Fatty Acids ACSL ACSL Intracellular->ACSL Activation Mitochondria Mitochondrial Matrix BetaOxidation β-Oxidation Mitochondria->BetaOxidation FATP->Intracellular FattyAcylCoA Fatty Acyl-CoA ACSL->FattyAcylCoA CPT1 CPT-1 FattyAcylCoA->CPT1 Transport CPT1->Mitochondria Inhibitor1 FATP Inhibitors (e.g., Grassofermata) Inhibitor1->FATP Inhibitor2 ACSL Inhibitors (e.g., Triacsin C) Inhibitor2->ACSL Inhibitor3 CPT-1 Inhibitors (e.g., Etomoxir) Inhibitor3->CPT1 ACSL_Assay Start Prepare Assay Buffer (Tris-HCl, MgCl2, DTT, ATP, CoA) AddEnzyme Add Recombinant ACSL Enzyme Start->AddEnzyme AddInhibitor Add 3-(1-Methylcyclopropyl)propanoic acid or Known Inhibitor (e.g., Triacsin C) AddEnzyme->AddInhibitor AddSubstrate Add [14C]-Palmitic Acid AddInhibitor->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction (e.g., with Dole's Reagent) Incubate->StopReaction Extract Extract [14C]-Palmitoyl-CoA (e.g., with Heptane) StopReaction->Extract Quantify Quantify Radioactivity (Scintillation Counting) Extract->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze

Caption: Workflow for the in vitro radiometric ACSL inhibition assay.

Step-by-Step Methodology:

  • Prepare Assay Buffer: A typical buffer consists of 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 2 mM DTT, 10 mM ATP, and 0.5 mM Coenzyme A.

  • Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the assay buffer with a known concentration of recombinant human ACSL enzyme. Add varying concentrations of 3-(1-Methylcyclopropyl)propanoic acid or a known inhibitor (e.g., Triacsin C). Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Start the reaction by adding the radiolabeled substrate, [14C]-palmitic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an acidic stop solution, such as Dole's reagent (isopropanol:heptane:1M H2SO4, 40:10:1).

  • Extraction: Extract the radiolabeled product, [14C]-palmitoyl-CoA, from the unreacted substrate using an organic solvent like heptane. The charged acyl-CoA will remain in the aqueous phase.

  • Quantification: Measure the radioactivity in the aqueous phase using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: CPT-1 Inhibition Assay (Spectrophotometric)

This assay measures CPT-1 activity by monitoring the transfer of a fatty acyl group from acyl-CoA to carnitine, which is coupled to a colorimetric reaction.

Workflow Diagram:

CPT1_Assay Start Prepare Assay Buffer (HEPES, EDTA, Tween-20) AddMitochondria Add Isolated Mitochondria or Recombinant CPT-1 Start->AddMitochondria AddInhibitor Add 3-(1-Methylcyclopropyl)propanoic acid or Known Inhibitor (e.g., Etomoxir) AddMitochondria->AddInhibitor AddSubstrates Add Palmitoyl-CoA and L-Carnitine AddInhibitor->AddSubstrates Incubate Incubate at 37°C AddSubstrates->Incubate AddDTNB Add DTNB (Ellman's Reagent) Incubate->AddDTNB Measure Measure Absorbance at 412 nm AddDTNB->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the spectrophotometric CPT-1 inhibition assay.

Step-by-Step Methodology:

  • Prepare Assay Buffer: A suitable buffer includes 50 mM HEPES (pH 7.4), 1 mM EDTA, and 0.1% Tween-20.

  • Enzyme Source and Inhibitor Incubation: Use either isolated mitochondria (which contain CPT-1 on the outer membrane) or recombinant CPT-1. Incubate the enzyme source with varying concentrations of 3-(1-Methylcyclopropyl)propanoic acid or a known inhibitor (e.g., Etomoxir).

  • Initiate Reaction: Start the reaction by adding the substrates, palmitoyl-CoA and L-carnitine.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Colorimetric Detection: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The free Coenzyme A produced by the CPT-1 reaction will react with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which absorbs light at 412 nm.

  • Measurement: Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of inhibition based on the reduction in absorbance compared to the control. Determine the IC50 value from the dose-response curve.

Protocol 3: Cellular Fatty Acid Uptake Assay (Fluorescent)

This cell-based assay measures the ability of a compound to inhibit the uptake of a fluorescently labeled fatty acid analog into cells.

Workflow Diagram:

FATP_Assay Start Seed Cells in a 96-well Plate IncubateCells Incubate Cells to Adherence Start->IncubateCells AddInhibitor Add 3-(1-Methylcyclopropyl)propanoic acid or Known Inhibitor (e.g., Lipofermata) IncubateCells->AddInhibitor AddProbe Add Fluorescent Fatty Acid Analog (e.g., BODIPY FL C16) AddInhibitor->AddProbe IncubateUptake Incubate for a Short Period (e.g., 1-5 min) AddProbe->IncubateUptake Wash Wash Cells to Remove Extracellular Probe IncubateUptake->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Fluorescence (Plate Reader) Lyse->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for the cellular fatty acid uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed a cell line that expresses the FATP of interest (e.g., HEK293 cells overexpressing a specific FATP isoform) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of 3-(1-Methylcyclopropyl)propanoic acid or a known FATP inhibitor (e.g., Lipofermata) in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Initiate Uptake: Add a fluorescent fatty acid analog, such as BODIPY FL C16, to the wells to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop Uptake and Wash: Stop the uptake by rapidly washing the cells with a cold stop buffer (e.g., PBS containing 0.2% bovine serum albumin) to remove the extracellular fluorescent probe.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Normalize the fluorescence signal to the cell number (e.g., using a DNA quantification assay). Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 3-(1-Methylcyclopropyl)propanoic acid as a potential modulator of fatty acid metabolism. By benchmarking it against well-established inhibitors of ACSL, CPT-1, and FATPs, researchers can gain valuable insights into its potential mechanism of action and selectivity. The provided experimental protocols offer a starting point for a rigorous in vitro evaluation.

Should 3-(1-Methylcyclopropyl)propanoic acid demonstrate significant inhibitory activity in any of these assays, further studies would be warranted. These could include:

  • Isoform Selectivity Profiling: Testing the compound against a panel of ACSL, CPT, and FATP isoforms to determine its selectivity.

  • In-depth Mechanistic Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic analyses.

  • Cell-based Assays: Evaluating the downstream effects of inhibition on cellular processes such as lipid droplet formation, mitochondrial respiration, and gene expression.

  • In Vivo Studies: Assessing the pharmacokinetic and pharmacodynamic properties of the compound in relevant animal models of metabolic disease.

By systematically applying the comparative and experimental approaches outlined in this guide, the scientific community can effectively evaluate the therapeutic potential of novel fatty acid analogs like 3-(1-Methylcyclopropyl)propanoic acid and accelerate the discovery of new treatments for metabolic disorders.

References

  • DiRusso, C. C., & Black, P. N. (2016). Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids. Methods in Molecular Biology, 1375, 191–207. [Link]

  • Li, L. O., et al. (2014). Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury. ACS Medicinal Chemistry Letters, 5(6), 648–653. [Link]

  • Wikipedia. Carnitine palmitoyltransferase I. [Link]

  • Oess, S., et al. (2003). Cyclopropane fatty acid synthase from Escherichia coli: enzyme purification and inhibition by vinylfluorine and epoxide-containing substrate analogues. Chembiochem, 4(12), 1352-1356. [Link]

  • Gole, A., et al. (2012). Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(12), 2891–2899. [Link]

  • Boulias, K., et al. (2008). Identification of inhibitors of the E. coli cyclopropane fatty acid synthase from the screening of a chemical library: In vitro and in vivo studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(10), 1434-1440. [Link]

  • BioWorld. Achiral inhibitors of carnitine palmitoyltransferase I. [Link]

  • Jennings, M. C., et al. (2021). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Frontiers in Microbiology, 12, 681335. [Link]

  • Black, P. N., et al. (2011). Identification and characterization of small compound inhibitors of human FATP2. Journal of Lipid Research, 52(4), 784–794. [Link]

  • Valsecchi, R., et al. (2017). A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells. Haematologica, 102(8), e308–e312. [Link]

  • Chen, G., et al. (2016). Carnitine Palmitoyltransferase Inhibitor in Diabetes. Journal of Diabetes & Metabolism, 7(12), 1000722. [Link]

  • Patsnap Synapse. (2024). What are CPT1 inhibitors and how do they work? [Link]

  • Black, P. N., & DiRusso, C. C. (2007). Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism. Current Opinion in Clinical Nutrition and Metabolic Care, 10(2), 153–159. [Link]

Sources

Structural Determination of 3-(1-Methylcyclopropyl)propanoic Acid: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Methylcyclopropyl)propanoic acid represents a critical building block in medicinal chemistry, often serving as a conformationally restricted bioisostere for leucine or isoleucine derivatives. However, its structural validation presents a unique analytical challenge. The gem-dimethyl-like substitution on the cyclopropyl ring introduces magnetic anisotropy that often renders Nuclear Magnetic Resonance (NMR) data ambiguous, particularly in distinguishing between subtle conformational isomers or impurities.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for structural confirmation. While NMR provides solution-state dynamics, only SC-XRD yields an absolute, static 3D model with precise bond lengths and angles, resolving the unique strain inherent in the methylcyclopropyl moiety.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis contrasts the utility of SC-XRD against standard spectroscopic methods for this specific molecular class.

Table 1: Analytical Method Performance Matrix
FeatureSC-XRD (Gold Standard) 1H / 13C NMR High-Res Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & bond angles.Chemical environment & connectivity.[1]Elemental composition & molecular weight.[2][3]
Cyclopropyl Specificity High. Directly measures the ~60° internal bond angles and ring strain.Medium/Low. Cyclopropyl protons (0.0–0.6 ppm) often overlap with methyl signals; coupling constants (

) can be complex.
Low. Cannot distinguish between cyclopropyl and isomeric alkene structures.
Stereochemistry Determines absolute configuration (if heavy atom present) and relative stereochemistry.Relative stereochemistry requires complex NOESY/ROESY experiments; often inconclusive for quaternary centers.None.
Sample State Solid (Single Crystal required).Solution.Solution/Gas.
Destructive? Non-destructive (Crystal can be recovered).Non-destructive.Destructive.
Ambiguity Risk < 1% (Visual confirmation).~15-20% (Signal overlap/broadening).High (Isomer indistinguishable).
The "NMR Blind Spot"

In 3-(1-Methylcyclopropyl)propanoic acid, the quaternary carbon at the 1-position of the ring disconnects the spin systems. The methyl protons and the propanoic acid chain protons do not show vicinal coupling (


) to each other. Consequently, confirming the exact position of the methyl group relative to the chain relies heavily on HMBC (Heteronuclear Multiple Bond Correlation) or NOE (Nuclear Overhauser Effect) data, which can be prone to misinterpretation due to the free rotation of the propanoic acid side chain. SC-XRD eliminates this ambiguity entirely. 

Experimental Protocol: From Oil to Crystal Structure

A major technical hurdle is that 3-(1-Methylcyclopropyl)propanoic acid is likely a viscous oil or low-melting solid at room temperature, making direct crystallization difficult. The following protocol utilizes Crystal Engineering principles (Salt Formation) to generate diffraction-quality crystals.

Phase 1: Derivatization (The "Crystalline Sponge" Approach)

To enforce crystallinity, we convert the free acid into a crystalline salt using a bulky, rigid amine.

  • Reagents: 3-(1-Methylcyclopropyl)propanoic acid (1 equiv), Benzylamine (1 equiv), or Piperazine (0.5 equiv).

  • Rationale: Benzylamine provides a rigid aromatic anchor and strong hydrogen bond acceptors/donors, significantly raising the melting point and promoting lattice formation.

Phase 2: Crystallization (Vapor Diffusion Method)
  • Objective: Slow, controlled precipitation to minimize defects.

  • Setup:

    • Dissolve the salt (approx. 20 mg) in a "Good Solvent" (e.g., Methanol or Ethanol) in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexane).

    • Seal the outer jar tightly.

    • Mechanism: The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly lowering solubility and forcing the salt to crystallize in an ordered lattice.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges (approx. 0.2 x 0.2 x 0.2 mm). Mount on a cryoloop using Paratone oil.

  • Temperature: Cool to 100 K (using a nitrogen stream) to reduce thermal vibration and improve resolution.

  • Source: Mo-Kα radiation (

    
     Å) is preferred for resolution; Cu-Kα is acceptable if the crystal is very small.
    
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine using Least Squares (SHELXL). Target an R-factor (

    
    ) of < 5%.
    

Visualization of Workflows

Diagram 1: The Structural Confirmation Workflow

This flowchart illustrates the decision-making process for characterizing the molecule, highlighting the critical "Salt Formation" step for oily acids.

G Start Synthesis of 3-(1-Methylcyclopropyl) propanoic acid CheckState Physical State Check Start->CheckState Solid Solid? CheckState->Solid Yes Liquid Liquid/Oil? CheckState->Liquid No Crystallization Crystallization: Vapor Diffusion (MeOH/Ether) Solid->Crystallization Derivatize Derivatization Strategy: Salt Formation w/ Benzylamine Liquid->Derivatize Essential Step Derivatize->Crystallization XRD SC-XRD Data Collection (100 K, Mo-Source) Crystallization->XRD Single Crystal Selected Solve Structure Solution (Direct Methods) XRD->Solve Result CONFIRMED STRUCTURE (Bond Angles & Connectivity) Solve->Result

Caption: Workflow for converting the likely oily free acid into a crystalline salt for definitive X-ray analysis.

Diagram 2: Logic for Choosing X-ray over NMR

When should a researcher abandon NMR and move to X-ray?

Decision Input Ambiguous NMR Data Q1 Are Cyclopropyl Signals Overlapping? Input->Q1 Q2 Is Stereochemistry at C1 Critical? Q1->Q2 Yes Action_NMR Continue with 2D NMR (NOESY) Q1->Action_NMR No (Signals Clear) Q2->Action_NMR No (Connectivity Only) Action_XRD Switch to SC-XRD (Absolute Proof) Q2->Action_XRD Yes (High Risk)

Caption: Decision logic for escalating from spectroscopic analysis to crystallographic confirmation.

Expected Results & Interpretation

Upon successful refinement of the X-ray data, the following structural metrics serve as validation criteria for 3-(1-Methylcyclopropyl)propanoic acid:

  • Cyclopropyl Geometry:

    • Bond Angles: The internal ring angles must be close to 60° (typically 59.5°–60.5°).

    • Bond Lengths: The distal C–C bond (opposite the substituent) is often shorter (approx. 1.48 Å) than the vicinal bonds (approx. 1.51 Å) due to electronic effects from the substituents.

  • Quaternary Center (C1):

    • The X-ray structure will unambiguously show the methyl group and the propanoic acid chain attached to the same carbon atom, ruling out isomeric structures (e.g., ring-opened alkenes).

  • Lattice Interactions:

    • If crystallized as a salt (e.g., benzylammonium salt), look for a strong charge-assisted hydrogen bond network between the carboxylate (

      
      ) and the ammonium (
      
      
      
      ) species. This confirms the ionization state.

References

  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers. (The definitive text on small molecule crystallography).
  • Gullion, T. (2012). "NMR of Cyclopropanes." Annual Reports on NMR Spectroscopy, 77, 71-112. (Discusses the magnetic anisotropy challenges in cyclopropyl NMR).

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. (The standard software protocol for structure refinement).

  • Steed, J. W. (2013). "The role of co-crystals in pharmaceutical design." Trends in Pharmacological Sciences, 34(3), 185-193. (Grounding for the salt formation/derivatization strategy).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.